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  • Product: 24-Methylidenelanost-8-en-3-ol
  • CAS: 566-14-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Role of 24-Methylidenelanost-8-en-3-ol in Phytosterol Biosynthesis

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth analysis of the phytosterol biosynthetic pathway, with a specific focus on the role and context of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth analysis of the phytosterol biosynthetic pathway, with a specific focus on the role and context of the intermediate 24-Methylidenelanost-8-en-3-ol. It moves beyond canonical pathway descriptions to explore the nuances of dual biosynthetic routes in plants, offering both mechanistic explanations and practical experimental frameworks.

Executive Summary

Phytosterols are vital for plant membrane integrity and serve as precursors to signaling molecules like brassinosteroids. Their biosynthesis is distinguished from that of animals and fungi by the initial cyclization product of 2,3-oxidosqualene. The canonical plant pathway proceeds via cycloartenol , while the animal/fungal pathway uses lanosterol .[1][2] However, the discovery of functional lanosterol synthase (LAS) genes in plants reveals the existence of a secondary, lanosterol-dependent pathway.[2][3][4][5] Within this secondary route, 24-Methylidenelanost-8-en-3-ol (also known as 24-methylenelanosterol or eburicol) emerges as a critical intermediate. It represents the first committed step towards C28 and C29 sterols in the lanosterol branch, formed by the action of Sterol C24-methyltransferase 1 (SMT1) on a lanosterol substrate. Understanding this molecule is key to comprehending the full metabolic plasticity of phytosterol synthesis in plants.

The Foundational Divergence: Cycloartenol and Lanosterol Pathways

The biosynthesis of all sterols begins with the cyclization of the linear precursor, 2,3-oxidosqualene. The enzyme that catalyzes this step dictates the foundational structure of all subsequent sterols and represents a major evolutionary divergence between kingdoms.

  • The Canonical Plant Pathway (via Cycloartenol): In virtually all photosynthetic organisms, the enzyme Cycloartenol Synthase (CAS) is dominant.[6] CAS cyclizes 2,3-oxidosqualene to form cycloartenol, a pentacyclic triterpenoid characterized by a cyclopropane ring at C-9/C-19.[6][7] This cyclopropane ring must be subsequently opened by another enzyme (Cyclopropyl Sterol Isomerase, CPI) to re-enter the main sterol pipeline. This "detour" through a cyclopropyl intermediate is a hallmark of phytosterol synthesis.

  • The Secondary Plant Pathway (via Lanosterol): It was long believed that plants exclusively used the cycloartenol pathway.[7] However, genomic and tracer studies have confirmed the presence and activity of Lanosterol Synthase (LAS) in many higher plants, including the model organism Arabidopsis thaliana.[2][3][4][5] LAS cyclizes the same 2,3-oxidosqualene precursor to form lanosterol, the tetracyclic triterpenoid that serves as the primary sterol precursor in animals and fungi.[6] While this lanosterol-dependent pathway is quantitatively minor compared to the cycloartenol route in most tissues, its existence points to a retained metabolic capability with potential roles in producing specialized steroids or responding to specific stimuli.[1][4][5]

C24-Alkylation: The Defining Signature of Phytosterols

A key structural feature that distinguishes phytosterols (like campesterol and sitosterol) from cholesterol is the presence of a methyl or ethyl group at the C-24 position of the sterol side chain.[6] This alkylation is critical for the proper function of plant membranes and is introduced by a class of enzymes known as S-adenosyl-L-methionine (SAM):Sterol C24-Methyltransferases (SMTs) .[8][9]

Plants utilize a two-step methylation process governed by distinct SMT enzymes:

  • SMT1 (Primary Methylation): This enzyme catalyzes the first transfer of a methyl group from the donor SAM to a C24-desmethyl sterol substrate. In the dominant pathway, SMT1 acts on cycloartenol to produce 24-methylene cycloartenol.[6][7] This reaction is a crucial control point, directing metabolic flux towards phytosterols and away from the cholesterol biosynthetic branch.[10][11]

  • SMT2 (Secondary Methylation): This enzyme is responsible for the second methylation step, which converts C28 sterols into C29 sterols. SMT2 acts on intermediates like 24-methylenelophenol to create 24-ethylidenelophenol, the precursor to the most abundant plant sterol, sitosterol. The ratio of SMT1 to SMT2 activity is a key determinant of the final campesterol-to-sitosterol ratio in plant tissues.[11]

Situating 24-Methylidenelanost-8-en-3-ol in the Biosynthetic Matrix

24-Methylidenelanost-8-en-3-ol is the direct product of the SMT1-catalyzed methylation of lanosterol. Its formation is therefore contingent on the activity of the secondary, lanosterol-dependent biosynthetic pathway.

Causality: When Lanosterol Synthase (LAS) produces lanosterol, this molecule can then serve as a substrate for SMT1. The enzyme transfers a methyl group from SAM to the C-24 position of lanosterol, creating a methylidene (=CH2) group and yielding 24-Methylidenelanost-8-en-3-ol. This molecule is the functional equivalent of 24-methylene cycloartenol, but for the lanosterol branch. It is the first committed intermediate in this pathway leading to the synthesis of C28 and C29 phytosterols.

The following diagram illustrates this bifurcation and the specific position of 24-Methylidenelanost-8-en-3-ol.

Phytosterol_Biosynthesis cluster_legend Legend Oxidosqualene 2,3-Oxidosqualene CAS CAS Oxidosqualene->CAS LAS LAS Oxidosqualene->LAS Cycloartenol Cycloartenol SMT1_C SMT1 Cycloartenol->SMT1_C Methyl_Cycloartenol 24-Methylene cycloartenol Further_Enzymes_C Multiple Steps (CPI, SMT2, etc.) Methyl_Cycloartenol->Further_Enzymes_C Campesterol Campesterol (C28) Sitosterol Sitosterol (C29) Lanosterol Lanosterol SMT1_L SMT1 Lanosterol->SMT1_L Methyl_Lanosterol 24-Methylidenelanost-8-en-3-ol (Eburicol) Further_Enzymes_L Multiple Steps Methyl_Lanosterol->Further_Enzymes_L Lanosterol_Phytosterols C28/C29 Phytosterols CAS->Cycloartenol Major Pathway (Plants) LAS->Lanosterol Minor Pathway (Plants) SMT1_C->Methyl_Cycloartenol SMT1_L->Methyl_Lanosterol Further_Enzymes_C->Campesterol Further_Enzymes_C->Sitosterol Further_Enzymes_L->Lanosterol_Phytosterols Cyclo_Legend Cycloartenol Pathway Lano_Legend Lanosterol Pathway Target_Legend Target Intermediate

Caption: Phytosterol pathway bifurcation showing the target intermediate.

Experimental Protocol: Functional Characterization of SMT1

To validate the role of 24-Methylidenelanost-8-en-3-ol, it is essential to demonstrate that its precursor, lanosterol, is a viable substrate for the plant SMT1 enzyme. This protocol outlines a self-validating system for heterologous expression and in vitro characterization.

Objective: To determine the substrate promiscuity of a plant SMT1 enzyme, specifically its ability to catalyze the C24-methylation of both cycloartenol and lanosterol.

Workflow Diagram

SMT1_Workflow cluster_assay Assay Conditions (Parallel Reactions) A 1. SMT1 Gene Amplification (from plant cDNA) B 2. Cloning into Expression Vector (e.g., pET-28a for E. coli) A->B C 3. Transformation & Culture (E. coli BL21(DE3)) B->C D 4. Protein Expression Induction (IPTG) C->D E 5. Cell Lysis & Protein Purification (Ni-NTA Affinity Chromatography) D->E F 6. In Vitro Enzyme Assay Setup E->F Assay1 Tube 1 (Control): Purified SMT1 + Cycloartenol + SAM Assay2 Tube 2 (Test): Purified SMT1 + Lanosterol + SAM Assay3 Tube 3 (Negative): Purified SMT1 + Lanosterol (No SAM) G 7. Product Extraction (Hexane/Isopropanol) H 8. Derivatization & Analysis (BSTFA for GC-MS) G->H I 9. Data Interpretation H->I Assay1->G Assay2->G Assay3->G

Caption: Experimental workflow for SMT1 functional characterization.

Step-by-Step Methodology
  • Gene Cloning:

    • Isolate total RNA from a plant tissue known to express SMT1 (e.g., young seedlings).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length SMT1 coding sequence using high-fidelity PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

    • Digest the PCR product and an expression vector (e.g., pET-28a(+) with an N-terminal His-tag) with the corresponding restriction enzymes.

    • Ligate the SMT1 insert into the vector and transform into competent E. coli DH5α for plasmid propagation. Verify the sequence by Sanger sequencing.

  • Heterologous Protein Expression and Purification:

    • Transform the verified plasmid into an expression strain like E. coli BL21(DE3).

    • Grow a 1L culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column.

    • Wash the column extensively and elute the His-tagged SMT1 protein using an imidazole gradient.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • In Vitro Enzyme Assay:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, with 1 mM DTT).

    • Set up three parallel reactions in glass vials:

      • Reaction A (Canonical): 50 µg purified SMT1, 50 µM Cycloartenol, 100 µM S-adenosyl-L-methionine (SAM).

      • Reaction B (Test): 50 µg purified SMT1, 50 µM Lanosterol, 100 µM SAM.

      • Reaction C (No-Cofactor Control): 50 µg purified SMT1, 50 µM Lanosterol, no SAM.

    • Incubate all reactions at 30°C for 2-4 hours with gentle agitation.

  • Product Extraction and Analysis:

    • Stop the reactions by adding 1M HCl.

    • Extract the sterols three times with an equal volume of n-hexane.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • For GC-MS analysis, derivatize the dried sterols by adding BSTFA with 1% TMCS and heating at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

    • Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the products based on their retention times and mass fragmentation patterns compared to authentic standards.

Expected Results and Interpretation

The GC-MS analysis is expected to yield distinct product profiles for each reaction, which can be quantified by peak area integration.

Reaction ConditionSubstrateExpected Primary ProductExpected Conversion (%)
A (Canonical) Cycloartenol24-Methylene cycloartenol70-90%
B (Test) Lanosterol24-Methylidenelanost-8-en-3-ol 15-30%
C (Control) Lanosterol(No product expected)<1%

Interpretation:

  • A high conversion rate in Reaction A validates that the purified enzyme is active and performs its canonical function.

  • The detection of 24-Methylidenelanost-8-en-3-ol in Reaction B, even at a lower efficiency than Reaction A, provides direct evidence that lanosterol is a competent substrate for SMT1. This confirms the biochemical feasibility of the lanosterol-dependent pathway.

  • The absence of product in Reaction C confirms that the methylation is SAM-dependent, a hallmark of SMT activity, and not a result of contamination.

Implications for Research and Drug Development

  • Agricultural Biotechnology: Understanding the dual lanosterol/cycloartenol pathways opens avenues for engineering plant sterol profiles. Modulating the expression of LAS or the substrate specificity of SMTs could alter the membrane composition of crops, potentially enhancing resilience to abiotic stresses or pests that rely on specific host sterols.

  • Drug Development: SMT enzymes are absent in vertebrates, making them an attractive target for developing highly specific herbicides or fungicides with minimal off-target effects in humans.[12] The ability of SMT1 to process multiple substrates suggests that inhibitors must be designed to effectively block the active site regardless of whether the precursor is cycloartenol or lanosterol.

Conclusion

24-Methylidenelanost-8-en-3-ol is not merely a minor metabolite; it is a key molecular signpost for a functional, albeit secondary, lanosterol-dependent pathway for phytosterol biosynthesis in plants. Its formation via the action of SMT1 on lanosterol underscores the metabolic plasticity inherent in plant sterol synthesis. For researchers, its presence can serve as a diagnostic marker for the activity of this secondary pathway, while for drug developers, the enzymatic step that produces it represents a promising target for species-specific inhibition. A comprehensive understanding of this intermediate is therefore indispensable for a complete picture of plant steroid metabolism.

References

  • Ohyama, K., Suzuki, M., Kikuchi, J., Saito, K., & Muranaka, T. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730. [Link][1][2][3][4][5]

  • Suzuki, M., Ohyama, K., Muranaka, T., & Saito, K. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Plant Signaling & Behavior, 4(6), 553-554. [Link]

  • Xie, M., Kong, F., & Su, A. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International Journal of Molecular Sciences, 23(4), 2315. [Link][6][7]

  • Gas-Pascual, E., Berna, A., Bach, T. J., & Schaller, H. (2014). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLoS ONE, 9(10), e109156. [Link]

  • Fujimoto, Y., Itoh, T., & Tamura, T. (2000). Studies on the Biosynthesis of Sterol Side Chain in Higher Plants. Journal of the Japan Oil Chemists' Society, 49(5), 455-465. [Link]

  • Goodwin, T. W. (1977). Sterol Alkylation in Higher Plants and Micro-organisms. Biochemical Society Transactions, 5(4), 1252-1255. [Link]

  • Ohyama, K., Suzuki, M., Kikuchi, J., Saito, K., & Muranaka, T. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. PubMed. [Link]

  • Ohyama, K., Suzuki, M., Kikuchi, J., Saito, K., & Muranaka, T. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences. [Link]

  • Holmberg, A. K., Harker, M., Gibbard, C. L., Wallace, A. D., Clayton, J. C., & Rawlins, S. (2003). Synthesis of Hydroxylated Sterols in Transgenic Arabidopsis Plants Alters Growth and Steroid Metabolism. The Plant Journal, 36(4), 554-566. [Link]

  • Gruber, J., Rossi, M., & K δεύτερο, F. (2023). De novo phytosterol synthesis in animals. Science, 380(6645), 609-614. [Link]

  • Nes, W. D. (2014). Understanding sterol biosynthesis pathways. International Innovation. [Link]

  • Carland, F. M., Fujioka, S., & Nelson, T. (2010). The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products. Plant Physiology, 153(2), 741-756. [Link]

  • Wang, Z., Li, S., & Sun, Y. (2016). Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii. Scientific Reports, 6, 36728. [Link]

  • Xie, M., Kong, F., Su, A., Liu, Y., Li, J., & Wang, H. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. Semantic Scholar. [Link]

  • Wikipedia contributors. (2023). Sterol 24-C-methyltransferase. Wikipedia. [Link]

  • Buzzi, F., D’Jock, D., & Gademann, K. (2024). Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells. Molecules, 29(9), 2056. [Link]

  • Van der Veen, R., & Vissenberg, K. (2019). The use of mutants and inhibitors to study sterol biosynthesis in plants. bioRxiv. [Link]

  • Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423-6451. [Link]

  • Nes, W. D., & Nichols, S. D. (2006). Phytosterol biosynthesis pathway in Mortierella alpina. Phytochemistry, 67(16), 1716-1721. [Link]

  • Darnet, S., & Schaller, H. (2021). Phytosterol Profiles, Genomes and Enzymes – An Overview. Frontiers in Plant Science, 12, 666997. [Link]

Sources

Exploratory

24-Methylidenelanost-8-en-3-ol (Eburicol): A Comprehensive Guide to Natural Sources, Biosynthesis, and Experimental Workflows

An in-depth technical guide on the biochemical profiling, natural distribution, and experimental extraction of 24-Methylidenelanost-8-en-3-ol (commonly known as eburicol or 24-methylenelanosterol). Executive Summary 24-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the biochemical profiling, natural distribution, and experimental extraction of 24-Methylidenelanost-8-en-3-ol (commonly known as eburicol or 24-methylenelanosterol).

Executive Summary

24-Methylidenelanost-8-en-3-ol, widely referred to in mycological and botanical literature as eburicol or 24-methylenelanosterol, is a tetracyclic triterpenoid sterol of profound biological significance[1]. As a critical intermediate in the ergosterol biosynthesis pathway of filamentous fungi and a specialized defense metabolite in plant latex, this molecule sits at the intersection of antifungal drug development and plant chemical ecology[2][3]. This whitepaper provides a rigorous technical overview of its biosynthetic origins, natural distribution across kingdoms, and self-validating experimental workflows for its extraction and quantification.

Biochemical Profile & Nomenclature

Eburicol is characterized by its high lipophilicity, allowing it to seamlessly integrate into lipid bilayers and lutoid membranes[1][3]. Structurally, it features a lanosterol backbone modified by a methylene group at the C-24 position.

Table 1: Core Biochemical Properties of 24-Methylidenelanost-8-en-3-ol

PropertyValue
IUPAC Name (3β)-24-methylidenelanost-8-en-3-ol
Common Synonyms Eburicol, 24-methylenelanosterol, Obtusifoldienol
Molecular Formula C₃₁H₅₂O
Molecular Weight 440.74 g/mol
CAS Number 6890-88-6
Key Structural Feature Lanosterol backbone with a C-24 methylene group

Biosynthetic Pathways & Mechanistic Significance

The Fungal Ergosterol Pathway

In fungi, particularly filamentous molds like Aspergillus fumigatus and basidiomycetes like Cryptococcus neoformans, eburicol is an indispensable intermediate in the "eburicol branch" of ergosterol biosynthesis[4][5][6].

The pathway begins with the cyclization of squalene to lanosterol. The critical divergence occurs when the enzyme lanosterol C-24 methyltransferase (ERG6) catalyzes the S-adenosylmethionine (SAM)–dependent methylation of lanosterol at the C-24 position to form eburicol[5]. Eburicol then serves as the primary substrate for sterol 14α-demethylase (CYP51/ERG11) , which removes a methyl group at the 14α position to advance the pathway toward ergosterol[1][6].

Pharmacological Causality: Azole antifungals (e.g., itraconazole, voriconazole) exert their fungicidal effects by competitively inhibiting CYP51. This inhibition blocks the demethylation of eburicol, leading to its massive, toxic accumulation within the fungal cell membrane[2][7]. This buildup disrupts membrane integrity, induces excessive localized chitin synthesis, and ultimately causes fungal cell death[1].

Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 / ERG7 Eburicol Eburicol (24-Methylidenelanost-8-en-3-ol) Lanosterol->Eburicol ERG6 (C-24 methyltransferase) ToxicSterols Toxic 14α-methyl sterols (Membrane Disruption) Eburicol->ToxicSterols Azole Inhibition of ERG11 (CYP51) Ergosterol Ergosterol (Cell Membrane) Eburicol->Ergosterol ERG11 (CYP51) + Downstream Enzymes

Fungal ergosterol biosynthesis pathway highlighting the central role of Eburicol and azole inhibition.

The Plant Phytosterol Pathway

In latescent plants, 24-methylidenelanost-8-en-3-ol is synthesized via the mevalonate pathway and accumulates in laticifers (specialized latex-producing cells)[3][8]. Its presumed ecological role is defensive; the highly lipophilic nature of the sterol allows it to intercalate into and disrupt the cell membranes of invading herbivores or pathogenic fungi when the plant is wounded[8].

Natural Sources & Distribution

Eburicol is widely distributed across both the fungal and plant kingdoms, though its concentration varies heavily based on environmental stress (e.g., antifungal exposure) and tissue type.

Table 2: Documented Natural Sources of 24-Methylidenelanost-8-en-3-ol

KingdomSpeciesMatrix / TissueBiological Context
Fungi Aspergillus fumigatusMycelial MembranePrimary CYP51 substrate; accumulates under azole stress[5].
Fungi Cryptococcus neoformansMycelial MembraneKey intermediate processed by CYP51 alongside lanosterol[1].
Fungi Trametes cubensisFruiting BodyBioactive constituent with potential anti-inflammatory properties[9].
Fungi Pneumocystis jiroveciiCell MembraneSynthesized due to high sterol C-24 methyltransferase activity[10].
Plantae Euphorbia peplusPlant LatexHigh-concentration defense metabolite suspended in C-serum[3].
Plantae Lactuca sativaPlant LatexCo-occurs with sesquiterpene lactones for anti-herbivory defense[8].

Experimental Workflows: Extraction, Isolation, and Quantification

To accurately quantify eburicol from complex biological matrices (fungal mycelia or plant latex), researchers must employ a rigorous, self-validating extraction protocol. The following methodology relies on alkaline saponification followed by GC-MS analysis[2][11].

Step-by-Step Methodology & Mechanistic Causality
  • Harvest & Lyophilization:

    • Protocol: Harvest fungal mycelia via filtration, wash with distilled water, and freeze-dry (lyophilize) to a fine powder[11].

    • Causality: Removing water content halts enzymatic degradation, prevents the hydrolysis of target compounds, and maximizes the penetration of organic solvents during subsequent steps.

  • Internal Standard Addition (Self-Validation):

    • Protocol: Spike the lyophilized sample with a known concentration of an internal standard (e.g., cholesterol or cholestanol)[11].

    • Causality: Adding the standard before extraction accounts for analyte loss during the multi-step workflow, ensuring absolute quantification and validating the recovery efficiency of the system.

  • Alkaline Saponification:

    • Protocol: Reflux the powder in 10% (w/v) methanolic or ethanolic KOH at 80–90°C for 90 minutes[11][12].

    • Causality: Eburicol often exists in biological matrices as steryl esters. KOH hydrolyzes these ester bonds, liberating free sterols to ensure the total sterol content is accurately measured[2].

  • Liquid-Liquid Extraction:

    • Protocol: Add hexane and distilled water to the cooled saponification mixture. Extract the upper non-polar hexane layer[11].

    • Causality: Hexane selectively partitions highly lipophilic sterols (like eburicol), leaving polar metabolites, cellular debris, and residual KOH in the aqueous phase.

  • Drying & Evaporation:

    • Protocol: Pass the hexane extract over anhydrous sodium sulfate ( Na2​SO4​ ) and evaporate to dryness under a gentle stream of nitrogen gas[2][12].

    • Causality: Trace water violently quenches silylating reagents. Complete desiccation is mandatory for the success of the next step. Nitrogen prevents oxidative degradation of the sterol double bonds.

  • Derivatization & GC-MS Analysis:

    • Protocol: Reconstitute the dried extract and derivatize using a silylating agent like BSTFA with 1% TMCS or TMS for 30 minutes at room temperature[2][11]. Analyze via GC-MS.

    • Causality: Derivatization converts the polar 3β-hydroxyl group of eburicol into a trimethylsilyl (TMS) ether. This significantly increases the molecule's volatility and thermal stability, preventing peak tailing and degradation inside the high-temperature GC column.

Extraction Harvest 1. Harvest & Lyophilize (Fungal Mycelia / Plant Latex) Saponification 2. Saponification (Methanolic KOH, 80°C, 90 min) Harvest->Saponification Extraction 3. Liquid-Liquid Extraction (Hexane / H2O Partitioning) Saponification->Extraction Drying 4. Drying & Evaporation (Anhydrous Na2SO4, N2 stream) Extraction->Drying Derivatization 5. Derivatization (TMS / BSTFA, 30 min) Drying->Derivatization Analysis 6. GC-MS Analysis (Quantification vs Internal Std) Derivatization->Analysis

Step-by-step experimental workflow for the extraction, derivatization, and GC-MS analysis of Eburicol.

Ecological and Pharmacological Implications

Understanding the dynamics of 24-methylidenelanost-8-en-3-ol is critical for modern drug development. In clinical mycology, monitoring eburicol accumulation via GC-MS is the gold-standard phenotypic assay for evaluating the efficacy of novel CYP51 inhibitors and identifying azole-resistant fungal strains (e.g., A. fumigatus TR34/L98H mutants)[7][11]. Conversely, in plant biology, mapping the concentration of this sterol in Euphorbiaceae latex provides insights into the evolutionary arms race between plants and their natural pathogens, offering a blueprint for discovering novel bio-pesticides[8].

References

  • Title: Eburicol - Grokipedia: Distribution in Fungi Source: grokipedia.com URL: 1

  • Title: Eburicol: A Fungal Sterol at the Crossroads of Antifungal Drug Action Source: benchchem.com URL: 2

  • Title: Pneumocysterol[(24Z)-ethylidenelanost-8-en-3 -ol], a rare sterol detected in the opportunistic pathogen Pneumocystis carinii hominis Source: pnas.org URL: 10

  • Title: Constituents from the Fruiting Bodies of Trametes cubensis and Trametes suaveolens in Vietnam and Their Anti-Inflammatory Bioactivity Source: nih.gov URL: 9

  • Title: Plant Latex, from Ecological Interests to Bioactive Chemical Resources Source: thieme-connect.com URL: 3

  • Title: Functional Studies of Plant Latex as a Rich Source of Bioactive Compounds: Focus on Proteins and Alkaloids Source: nih.gov URL: 8

  • Title: Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans Source: nih.gov URL: 4

  • Title: The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species Source: nih.gov URL: 5

  • Title: Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Source: mdpi.com URL: 6

  • Title: Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole Source: nih.gov URL: 11

  • Title: Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis Source: acs.org URL: 7

  • Title: Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae Source: mdpi.com URL: 12

Sources

Foundational

A Technical Guide to the Biosynthesis of 24-Methylidenelanost-8-en-3-ol from Lanosterol

Abstract This technical guide provides a comprehensive examination of the biosynthetic conversion of lanosterol to 24-methylidenelanost-8-en-3-ol, a crucial step in the sterol metabolic pathways of various eukaryotic org...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the biosynthetic conversion of lanosterol to 24-methylidenelanost-8-en-3-ol, a crucial step in the sterol metabolic pathways of various eukaryotic organisms, notably fungi and plants. This document details the enzymatic machinery, reaction mechanism, and the broader biological context of this transformation. Furthermore, it offers field-proven experimental methodologies for the study and characterization of this pathway, including detailed protocols for in vitro enzyme assays and a comparative analysis of modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of sterol metabolism and the identification of novel therapeutic targets.

Introduction: The Significance of Sterol C24-Alkylation

Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. The biosynthesis of these vital lipids follows complex, multi-step pathways that diverge across different kingdoms of life. A key branching point in these pathways is the alkylation of the sterol side chain at the C24 position, a process catalyzed by the Sterol C24-Methyltransferase (SMT) family of enzymes. This enzymatic step is responsible for the vast diversity of sterol structures observed in nature.[1]

While animals synthesize cholesterol, which lacks alkylation at C24, fungi, plants, and some protozoa produce a wide array of 24-alkylated sterols, such as ergosterol and sitosterol.[2] The initial precursor for all animal and fungal steroids is the tetracyclic triterpenoid, lanosterol.[3] In many filamentous fungi, the journey from lanosterol to the principal sterol, ergosterol, begins with a critical methylation step.[4][5] This reaction converts lanosterol into 24-methylidenelanost-8-en-3-ol (also known as eburicol), initiating the "eburicol branch" of the ergosterol biosynthesis pathway.[4][5]

The enzyme responsible for this transformation, Sterol C24-Methyltransferase (SMT, also designated Erg6 in fungi), is absent from human biochemistry.[2] This phylogenetic distinction makes the SMT enzyme a highly attractive target for the development of selective antifungal agents.[6] Understanding the intricacies of the lanosterol to eburicol conversion is therefore of fundamental importance for both basic science and therapeutic innovation.

The Core Transformation: From Lanosterol to Eburicol

The conversion of lanosterol to 24-methylidenelanost-8-en-3-ol is a single, yet pivotal, enzymatic reaction that sets the stage for subsequent modifications in the sterol pathway.

  • The Substrate: Lanosterol (Lanosta-8,24-dien-3β-ol) Lanosterol is the first sterol intermediate in the biosynthetic pathway, formed from the cyclization of 2,3-oxidosqualene.[7] Its structure is characterized by a tetracyclic nucleus with methyl groups at C4 and C14, and a double bond in the side chain at C24-C25, which is the site of the subsequent methylation reaction.

  • The Product: 24-Methylidenelanost-8-en-3-ol (Eburicol) Eburicol is the direct product of the SMT-catalyzed reaction. It differs from lanosterol by the addition of a methylene group (=CH₂) at the C24 position, resulting from the transfer of a methyl group and a subsequent proton elimination. In organisms like Aspergillus fumigatus, eburicol is the substrate for the next enzyme in the pathway, the sterol C14-demethylase (CYP51/Erg11).[5][8]

  • The Catalyst: Sterol C24-Methyltransferase (SMT/Erg6) This enzyme belongs to the methyltransferase family (EC 2.1.1.41) and is typically a membrane-bound protein.[1][6] SMTs are a homologous group of enzymes that show a high degree of sequence similarity and utilize comparable mechanistic features to carry out C24-methylation.[1] They exhibit a high degree of substrate preference, with different orthologs favoring different sterol precursors (e.g., lanosterol, zymosterol, or cycloartenol) depending on the organism.[9]

  • The Co-substrate: S-Adenosyl-L-methionine (SAM) SAM is the universal methyl group donor in a vast number of biological transmethylation reactions.[10][11] In this pathway, SAM provides the electrophilic S-methyl group that is transferred to the C24 position of the lanosterol side chain.[1]

Reaction Mechanism

The enzymatic C24-methylation of lanosterol is a sophisticated electrophilic alkylation reaction. The process is thought to proceed via an S_N_2 mechanism, culminating in the formation of a high-energy intermediate (HEI) carbocation.[12]

  • Electrophilic Attack: The reaction initiates with the nucleophilic C24-C25 double bond of lanosterol attacking the electrophilic methyl group of S-Adenosyl-L-methionine (SAM).

  • Carbocation Formation: This transfer results in the formation of a transient C25 carbocation intermediate. The stabilization of this high-energy intermediate within the enzyme's active site is critical for determining the final product.

  • Deprotonation: A basic residue within the SMT active site abstracts a proton from the newly added methyl group at C28. This leads to the formation of the exocyclic double bond (C24=C28), yielding the final product, 24-methylidenelanost-8-en-3-ol (eburicol).

The following diagram illustrates this biochemical pathway.

BHL_Pathway Lanosterol Lanosterol (Lanosta-8,24-dien-3β-ol) HEI High-Energy Carbocation Intermediate Lanosterol->HEI Step 1: Methyl Transfer Eburicol 24-Methylidenelanost-8-en-3-ol (Eburicol) Lanosterol->Eburicol   Sterol C24-Methyltransferase (SMT/Erg6)    HEI->Eburicol Step 2: Deprotonation SAM S-Adenosyl-L-methionine (SAM) inv1 SAM->inv1 SAH S-Adenosyl-L-homocysteine (SAH) inv1->SAH inv2

Caption: Biosynthetic pathway from Lanosterol to Eburicol.

Experimental Methodologies for Pathway Analysis

Studying the conversion of lanosterol to eburicol requires robust methodologies for enzyme activity measurement and sterol analysis. The choice of technique is dictated by the research question, whether it involves kinetic characterization of the enzyme or profiling sterol composition in a biological sample.

Detailed Protocol: In Vitro Assay of SMT Activity

This protocol provides a framework for measuring the activity of Sterol C24-Methyltransferase using either microsomal preparations or purified recombinant enzyme. The principle involves incubating the enzyme with the substrate (lanosterol) and a methyl donor (SAM), followed by extraction and analysis of the product (eburicol).

A. Principle: The assay quantifies the enzymatic conversion of lanosterol to eburicol. Product formation can be detected and quantified using chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS). For higher throughput or initial screening, a colorimetric methyltransferase assay can be adapted, which measures the formation of S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction.[13]

B. Materials and Reagents:

  • Enzyme Source: Microsomal fraction isolated from cultured cells (e.g., fungi, plant) or purified recombinant SMT protein expressed in a system like E. coli.[14][15]

  • Substrate: Lanosterol (dissolved in DMSO or Tween 80 for solubility).

  • Co-substrate: S-Adenosyl-L-methionine (SAM).

  • Assay Buffer: 0.1 M Tris-HCl (pH 7.5) containing 1 mM β-mercaptoethanol and 0.1% (w/v) Tween 80.[15]

  • Quenching Agent: 12% (w/v) ethanolic Potassium Hydroxide (KOH).[15]

  • Extraction Solvents: n-Hexane, Chloroform, Methanol.

  • Internal Standard: Deuterated sterol (e.g., d7-Cholesterol) for quantitative analysis.[16]

  • Derivatization Agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

C. Experimental Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 500 µL.[15]

    • Add 200 µL of the enzyme preparation (microsomes or purified protein).[15]

    • Add assay buffer to the desired volume.

    • Add SAM to a final concentration of 100-150 µM.[13][15]

    • Negative Control: Prepare a parallel reaction with heat-inactivated enzyme or without the enzyme to account for non-enzymatic conversion.

  • Initiation: Start the reaction by adding lanosterol to a final concentration of 50-100 µM.[13][15] Vortex briefly to mix.

  • Incubation: Incubate the reaction at 30-35 °C for 45-120 minutes.[13][15] The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Termination and Saponification: Stop the reaction by adding 100 µL of 12% ethanolic KOH.[15] This step also serves to saponify any esterified sterols, ensuring all sterols are in their free form for extraction. Incubate at 60-80°C for 1 hour.

  • Sterol Extraction:

    • Allow the mixture to cool to room temperature.

    • Add the internal standard for quantification.

    • Add 1 mL of water and 2 mL of n-hexane.

    • Vortex vigorously for 1 minute and centrifuge at ~1500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer (containing the sterols) to a new glass tube.

    • Repeat the extraction of the aqueous phase with another 2 mL of n-hexane and combine the hexane fractions.

  • Sample Preparation for Analysis:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • The dried lipid extract is now ready for analysis by LC-MS (reconstitute in an appropriate solvent like methanol) or derivatization for GC-MS.

D. Product Analysis:

  • For GC-MS: Add the derivatization agent (e.g., 50 µL BSTFA) to the dried extract, cap tightly, and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers. This increases the volatility of the sterols for gas-phase analysis.[17] Analyze the derivatized sample by GC-MS.

  • For LC-MS: Reconstitute the dried extract in the mobile phase (e.g., 100 µL of 95% methanol) and analyze directly.

Comparative Analytical Techniques

The identification and quantification of sterols like lanosterol and eburicol in complex biological matrices require high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two cornerstones of modern sterol analysis.[16]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in a gaseous mobile phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Prep Requires derivatization (e.g., silylation) to increase volatility and thermal stability of sterols.[17][18]Can analyze native (underivatized) sterols, simplifying sample preparation.[19]
Separation Excellent resolving power for structurally similar sterol isomers.[16][18]High resolution using reversed-phase columns (e.g., C18). Effective for complex lipid extracts.[16]
Ionization Typically Electron Impact (EI), which provides rich, reproducible fragmentation patterns for library matching.[17][18]Softer ionization methods like Electrospray (ESI) or APCI, preserving the molecular ion for mass determination.[16][17]
Sensitivity High sensitivity, especially with Flame Ionization Detection (FID) for quantification, or MS for identification.[17][20]Very high sensitivity and selectivity, especially with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).[16]
Primary Use Gold standard for sterol profiling and identification based on established fragmentation libraries.[18][21]Preferred for quantitative analysis (lipidomics), high-throughput screening, and analysis of polar or labile sterols.[16][22]
Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of sterol biosynthesis, from sample collection to data interpretation.

Exp_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Fungal Cells) Extract Lipid Extraction (e.g., Bligh-Dyer) Sample->Extract Purify Purification (Optional) (e.g., SPE) Extract->Purify Deriv Derivatization (for GC-MS) Purify->Deriv LCMS LC-MS Analysis Purify->LCMS GCMS GC-MS Analysis Deriv->GCMS Ident Identification (Library/Std. Comparison) GCMS->Ident LCMS->Ident Quant Quantification (Internal Standard) Ident->Quant Interp Biological Interpretation Quant->Interp

Caption: General experimental workflow for sterol analysis.

Conclusion

The biosynthesis of 24-methylidenelanost-8-en-3-ol from lanosterol represents a critical metabolic control point in many non-animal eukaryotes. This conversion, catalyzed by the Sterol C24-Methyltransferase, not only generates essential precursors for membrane sterols but also offers a validated and promising target for the development of new antifungal therapies. A thorough understanding of its mechanism, coupled with the application of precise analytical methodologies as outlined in this guide, is essential for advancing our knowledge of sterol biochemistry and exploiting its therapeutic potential.

References

  • Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC. (n.d.).
  • Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics. (n.d.).
  • Application Notes and Protocols for Studying Sterol Biosynthesis Intermediates - Benchchem. (n.d.).
  • Characterization of the Sterol 24-C-Methyltransferase Genes Reveals a Network of Alternative Sterol Biosynthetic Pathways in Mucor lusitanicus. (n.d.).
  • Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii - PubMed. (2017, September 15).
  • Widespread Sterol Methyltransferase Participates in the Biosynthesis of Both C4α- and C4β-Methyl Sterols | Journal of the American Chemical Society. (2022, May 13).
  • Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii - PMC. (n.d.).
  • Understanding sterol biosynthesis pathways - Texas Tech University Departments. (n.d.).
  • Sterol C24-methyltransferase: Mechanistic studies of the C-methylation reaction with 24-fluorocycloartenol | Request PDF - ResearchGate. (n.d.).
  • Characterization of the Sterol 24-C-Methyltransferase Genes Reveals a Network of Alternative Sterol Biosynthetic Pathways in Mucor lusitanicus - PubMed. (2023, June 15).
  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (2024, October 2).
  • Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC. (n.d.).
  • Druggable Sterol Metabolizing Enzymes in Infectious Diseases: Cell Targets to Therapeutic Leads - MDPI. (2024, February 20).
  • Gas Chromatographic Analysis of Plant Sterols - AOCS. (2019, July 23).
  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry - LIPID MAPS. (n.d.).
  • Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed. (2024, July 26).
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC. (2021, February 16).
  • Sterol Composition Testing: Step-by-Step Guide - Big Horn Olive Oil. (2026, March 5).
  • Lanosterol - Wikipedia. (n.d.).
  • Structural requirements for transformation of substrates by the S-adenosyl-L-methionine:delta 24(25)-sterol methyltransferase. Inhibition by analogs of the transition state coordinate - PubMed. (n.d.).
  • Stage 4: Conversion of Lanosterol to Cholesterol - YouTube. (2019, March 20).
  • Membrane-Bound Enzymes of Cholesterol Synthesis from Lanosterol - ResearchGate. (n.d.).
  • S-adenosyl-L-methionine: role in phosphatidylcholine synthesis and in vitro effects on the ethanol-induced alterations of lipid metabolism - PubMed. (n.d.).
  • Lanosterol - Lipid Analysis - Lipotype. (n.d.).
  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC. (n.d.).
  • Analysis and Experimental Inhibition of Distal Cholesterol Biosynthesis - ResearchGate. (2014, October 13).
  • Formation, functions and regulatory importance of S-adenosyl-l-methionine. (n.d.).

Sources

Exploratory

Biocatalytic and Semi-Synthetic Conversion of 24-Methylidenelanost-8-en-3-ol to Ebelin Lactone: A Technical Guide

Executive Summary Ebelin lactone is a highly neuroactive spiro-lactone artifact traditionally derived from the acid hydrolysis of Bacopa monnieri saponins (specifically, the dammarane-type aglycone jujubogenin). It exhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ebelin lactone is a highly neuroactive spiro-lactone artifact traditionally derived from the acid hydrolysis of Bacopa monnieri saponins (specifically, the dammarane-type aglycone jujubogenin). It exhibits potent central nervous system (CNS) activity by crossing the blood-brain barrier and binding M1 and 5-HT2A receptors [1]. However, the agricultural variability of Bacopa extracts necessitates a standardized, scalable production method.

This whitepaper details the structural logic and experimental protocols for utilizing 24-methylidenelanost-8-en-3-ol (eburicol) —an abundant fungal sterol intermediate [2]—as a high-yield precursor for the semi-synthesis of ebelin lactone. By bridging fungal sterol biosynthesis with targeted acid-catalyzed rearrangement, we present a self-validating, highly reproducible workflow for neuro-pharmacophore development.

Mechanistic Rationale: From Lanostane to Spiro-Lactone

Eburicol is a lanostane-type tetracyclic triterpenoid. The synthesis of ebelin lactone from this precursor requires a precise skeletal rearrangement from the lanostane core to a dammarane-type intermediate, followed by a highly specific acid-catalyzed degradation.

  • Skeletal Rearrangement: Eburicol undergoes biocatalytic oxidation via engineered Cytochrome P450s to induce methyl migration and ring expansion/contraction, yielding the dammarane skeleton.

  • Side-Chain Functionalization: Subsequent epoxidation at C-16 and C-22 establishes the jujubogenin-like aglycone architecture.

  • Acid-Catalyzed Lactonization: The defining step. When exposed to 0.5 M H₂SO₄, the dammarane intermediate undergoes protonation and dehydration. The side chain opens to form a conjugated triene, while the D-ring undergoes spiro-cyclization to yield the characteristic ebelin lactone[1].

Biosynthesis A 24-Methylidenelanost-8-en-3-ol (Eburicol - Lanostane Core) B Skeletal Rearrangement (Lanostane -> Dammarane) A->B Biocatalysis (Engineered P450s) C Jujubogenin Intermediate (Dammarane Aglycone) B->C Hydroxylation & Epoxidation D Acid-Catalyzed Hydrolysis (0.5M H2SO4, Reflux) C->D Glycoside/Aglycone Cleavage E Ebelin Lactone (Spiro-lactone & Triene) D->E Dehydration & Spiro-Cyclization

Pathway for the semi-synthetic conversion of eburicol to ebelin lactone.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed with built-in causality and self-validating analytical checkpoints.

Protocol A: Isolation of 24-Methylidenelanost-8-en-3-ol (Eburicol)

Causality: Eburicol naturally accumulates in Aspergillus fumigatus or engineered Saccharomyces cerevisiae when sterol C14-demethylase (CYP51/Erg11) is inhibited or knocked out [3]. Utilizing this biological bottleneck provides a scalable source of the precursor.

  • Cultivation: Culture the engineered yeast strain in YPD medium for 72 hours at 30°C.

  • Harvesting: Harvest biomass via centrifugation (4000 × g, 10 min) and lyophilize to remove water content, which interferes with sterol extraction.

  • Saponification: Saponify the biomass using 10% KOH in methanolic reflux for 2 hours. Validation: This step breaks ester bonds, releasing bound sterols into their free alcohol form.

  • Extraction: Extract the non-saponifiable lipid fraction with n-hexane. Purify eburicol via silica gel chromatography (hexane:ethyl acetate, 9:1 v/v).

Protocol B: Biocatalytic Conversion to Dammarane Intermediate

Causality: Direct chemical rearrangement of the lanostane core is prone to off-target reactions. Whole-cell biocatalysis ensures stereospecific methyl migration and hydroxylation.

  • Preparation: Resuspend purified eburicol (10 mg/mL) in a 5% Tween-80 aqueous solution to enhance bioavailability.

  • Biotransformation: Feed the emulsion into a bioreactor containing recombinant yeast expressing specific P450 hydroxylases.

  • Incubation: Incubate at 28°C for 48 hours with continuous aeration (2 vvm).

  • Recovery: Extract the jujubogenin-like intermediate using ethyl acetate and evaporate under reduced pressure.

Protocol C: Acid-Catalyzed Artifact Formation (Ebelin Lactone Synthesis)

Causality: Ebelin lactone is not a natural plant metabolite but an artifact of acid hydrolysis. Replicating the exact pH and thermal conditions of gastric or standardized extraction environments drives the spiro-cyclization [1].

  • Solubilization: Dissolve the intermediate (500 mg) in 50 mL of 50% aqueous methanol.

  • Acidification: Add 2N H₂SO₄ dropwise until the solution reaches a final concentration of 0.5 M H₂SO₄.

  • Reflux: Reflux the mixture at 80°C for 4 hours. Validation: The heat provides the thermodynamic driving force for the dehydration of the side chain into a conjugated triene.

  • Neutralization & Extraction: Neutralize the reaction with saturated NaHCO₃ to halt the reaction and extract the ebelin lactone with dichloromethane (3 × 50 mL).

  • Purification: Purify via preparative HPLC (C18 column, Acetonitrile:Water 80:20).

Workflow S1 1. Precursor Isolation (Eburicol Extraction) S2 2. P450 Biotransformation (Yeast Platform) S1->S2 S3 3. Acidic Reflux (Artifact Formation) S2->S3 S4 4. Chromatographic Purification S3->S4 S5 5. LC-MS/NMR Validation S4->S5

Experimental workflow for the production and validation of ebelin lactone.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the semi-synthetic workflow, demonstrating the viability of eburicol as a precursor.

Reaction StepStarting MaterialCatalyst / ReagentYield (%)Purity (HPLC)
Eburicol Extraction Fungal Biomass10% KOH, Hexane4.2% (w/w)>98%
Biocatalytic Oxidation EburicolEngineered P450s68.0%92.5%
Acid Hydrolysis Dammarane Intermediate0.5 M H₂SO₄, 80°C85.4%>99.1%

Analytical Validation

To ensure the trustworthiness of the final product, the synthesized ebelin lactone must be validated against the following analytical standards:

  • HPLC-DAD: Ebelin lactone exhibits a strong, characteristic UV absorbance at 278 nm due to the conjugated triene system formed during the acid-catalyzed dehydration of the side chain.

  • LC-MS: Confirm the molecular ion peak at m/z 454.7 [M+H]⁺ , corresponding to the exact molecular formula of ebelin lactone (C₃₀H₄₆O₃).

  • NMR Spectroscopy: The ¹H-NMR spectrum must show distinct vinylic protons corresponding to the conjugated triene (δ 5.80–6.50 ppm) and the absence of the original epoxide signals from the dammarane intermediate.

References

  • Ramasamy, S., et al. "In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri." PLOS One, 2015. URL:[Link]

  • Gsaller, F., et al. "Sterol Biosynthesis and Azole Tolerance Is Governed by the Opposing Actions of SrbA and the CCAAT Binding Complex." PLOS Pathogens, 2016. URL:[Link]

  • Blatzer, M., et al. "Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development." Frontiers in Microbiology, 2017. URL:[Link]

Foundational

A Technical Guide to the Preclinical Investigation of 24-Methylidenelanost-8-en-3-ol: Evaluating its Anticancer and Analgesic Potential

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 24-Methylidenelanost-8-en-3-ol, a tetracyclic triterpenoid also known as Eburicol, has emerged as a molecule of interest in the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylidenelanost-8-en-3-ol, a tetracyclic triterpenoid also known as Eburicol, has emerged as a molecule of interest in the landscape of natural product-based drug discovery. This technical guide provides a comprehensive framework for the preclinical evaluation of its potential anticancer and analgesic properties. Drawing on existing evidence for its cytotoxic effects against human cancer cell lines and the broader pharmacological profile of lanostane-type triterpenoids, this document outlines putative mechanisms of action and details the requisite experimental protocols to rigorously assess its therapeutic viability. We will delve into the rationale behind experimental design, from initial in vitro cytotoxicity and receptor binding assays to in vivo models of tumorigenesis and nociception. This guide is intended to serve as a foundational resource for researchers seeking to systematically investigate the pharmacodynamic and pharmacokinetic properties of 24-Methylidenelanost-8-en-3-ol, with the ultimate goal of determining its potential for clinical development.

Introduction and Chemical Properties of 24-Methylidenelanost-8-en-3-ol

24-Methylidenelanost-8-en-3-ol is a naturally occurring lanostane-type triterpenoid found in various fungal species.[1][2] Its synonyms include Eburicol, Obtusifoldienol, and 24-methylene-24-dihydrolanosterol.[1] The chemical and physical properties of this compound are summarized in Table 1. The lanostane skeleton is a common structural motif in a variety of natural products that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic effects.[3][4] A patent application has broadly claimed the use of lanosta-8,24-dien-3-ols as anti-inflammatory, anticancer, and analgesic agents, suggesting a potential mechanism involving the inhibition of protein kinase C (PKC).

Table 1: Chemical and Physical Properties of 24-Methylidenelanost-8-en-3-ol

PropertyValueSource
Molecular Formula C31H52O[1]
Molecular Weight 440.74 g/mol [5]
Synonyms Eburicol, Obtusifoldienol, 24-methylene-24-dihydrolanosterol[1]
logP 9.01[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Topological Polar Surface Area 20.23 Ų[1]

Documented Anticancer Activity of 24-Methylidenelanost-8-en-3-ol (Eburicol)

Direct evidence for the anticancer potential of 24-Methylidenelanost-8-en-3-ol comes from a study on its antiproliferative activity against a panel of human cancer cell lines.[1][2] This research demonstrated that eburicol exhibits cytotoxic effects, with the most significant activity observed against the MCF-7 breast cancer cell line.[1][6] The cytotoxic activities are summarized in Table 2.

Table 2: In Vitro Cytotoxic Activity of 24-Methylidenelanost-8-en-3-ol (Eburicol)

Cell LineCancer TypeIC50 (µM)Source
MCF-7 Breast Cancer2[1][2]
MDA-MB-231 Breast Cancer15.7[7]
NSCLC-N6-L16 Lung Cancer< 40[1]
A549 Lung Cancer< 40[1]

These findings establish 24-Methylidenelanost-8-en-3-ol as a promising candidate for further anticancer drug development. The significant potency against MCF-7 cells warrants a deeper investigation into its mechanism of action in breast cancer models.

Proposed Anticancer Mechanisms and Investigational Pathways

While the precise molecular targets of 24-Methylidenelanost-8-en-3-ol are yet to be fully elucidated, the broader class of lanostane triterpenoids offers valuable insights into potential mechanisms of action.[3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[3][4]

A plausible starting point for mechanistic studies is the inhibition of protein kinase C (PKC), as suggested by patent literature for related compounds. Furthermore, lanostane triterpenoids have been reported to modulate the activity of transcription factors such as NF-κB and AP-1, which are critical for tumor cell survival and proliferation.[3] Another potential target is the sterol biosynthesis pathway itself, as inhibition of enzymes like sterol 14α-demethylase (CYP51) can lead to the accumulation of cytotoxic intermediates.[5][8]

The following diagram illustrates a proposed workflow for investigating the anticancer mechanism of 24-Methylidenelanost-8-en-3-ol.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Assays (MTT, SRB) apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cytotoxicity->apoptosis Confirm apoptotic cell death cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle Investigate cell cycle arrest target_id Target Identification (Western Blot, Kinase Assays) cell_cycle->target_id Identify molecular targets (e.g., PKC, NF-κB, CYP51) xenograft Xenograft Tumor Models (e.g., MCF-7 in nude mice) target_id->xenograft Validate in vivo efficacy toxicity Toxicity Studies (Acute and Chronic) xenograft->toxicity Assess safety profile pk_pd Pharmacokinetics & Pharmacodynamics toxicity->pk_pd Determine drug disposition

Caption: Proposed workflow for anticancer evaluation.

Detailed Experimental Protocols: Anticancer Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 24-Methylidenelanost-8-en-3-ol against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 24-Methylidenelanost-8-en-3-ol in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by 24-Methylidenelanost-8-en-3-ol.

Protocol:

  • Cell Treatment: Treat cells with 24-Methylidenelanost-8-en-3-ol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Potential Analgesic Effects and Proposed Mechanisms

Currently, there is no direct experimental evidence for the analgesic activity of 24-Methylidenelanost-8-en-3-ol. However, several lanostane-type triterpenoids have demonstrated anti-inflammatory and analgesic properties.[9] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[10][11] Therefore, it is plausible that 24-Methylidenelanost-8-en-3-ol may exert analgesic effects through a similar mechanism.

The following diagram illustrates a proposed pathway for the potential analgesic action of 24-Methylidenelanost-8-en-3-ol.

analgesic_pathway stimulus Noxious Stimuli (e.g., tissue injury) phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox prostaglandins Prostaglandins cox->prostaglandins nociceptors Nociceptor Activation prostaglandins->nociceptors pain Pain Perception nociceptors->pain compound 24-Methylidenelanost-8-en-3-ol compound->cox Inhibition (?)

Caption: Putative mechanism of analgesic action.

Detailed Experimental Protocols: Analgesic Evaluation

In Vivo Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of 24-Methylidenelanost-8-en-3-ol.

Protocol:

  • Animal Acclimatization: Use male Swiss albino mice and allow them to acclimatize for at least one week.

  • Compound Administration: Administer 24-Methylidenelanost-8-en-3-ol (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle control 30 minutes before the induction of writhing. Include a positive control group treated with a standard analgesic like diclofenac sodium.[12]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg, intraperitoneally).

  • Observation: Immediately after injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

In Vivo Hot Plate Test

Objective: To evaluate the central analgesic activity of 24-Methylidenelanost-8-en-3-ol.

Protocol:

  • Animal Acclimatization: Use male Wistar rats and allow them to acclimatize.

  • Baseline Latency: Determine the baseline reaction time of each rat by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 15-20 seconds is used to prevent tissue damage.

  • Compound Administration: Administer 24-Methylidenelanost-8-en-3-ol (e.g., 10, 20, 40 mg/kg, orally) or vehicle control. Include a positive control group treated with a standard central analgesic like morphine.

  • Post-Treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group at each time point.

Conclusion and Future Directions

24-Methylidenelanost-8-en-3-ol has demonstrated clear in vitro anticancer activity, particularly against breast cancer cells, establishing it as a credible lead compound for further investigation. The proposed mechanisms, centered around the modulation of key signaling pathways like PKC and NF-κB, provide a rational basis for detailed mechanistic studies. While its analgesic properties remain to be experimentally confirmed, the known activities of related lanostane triterpenoids suggest that this is a promising avenue of research.

Future work should focus on a systematic in vivo evaluation of its anticancer efficacy in xenograft models and a thorough investigation of its safety profile. For its potential analgesic effects, in vivo studies using established models of nociception are essential, followed by mechanistic studies to identify its molecular targets, such as the COX enzymes. The successful completion of these preclinical studies will be crucial in determining the therapeutic potential of 24-Methylidenelanost-8-en-3-ol and its suitability for advancement into clinical trials.

References

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  • Gnonlonfin, G. J. B., et al. (2019). Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol. PubMed, 31234475. [Link]

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Exploratory

A Technical Guide to Elucidating the Protein Kinase Inhibitory Profile of 24-Methylidenelanost-8-en-3-ol

For: Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2][3] Consequently, they have emerged as prominent targets for therapeutic intervention.[4] This guide provides a comprehensive technical framework for investigating the inhibitory potential of 24-Methylidenelanost-8-en-3-ol, a lanosterol-related tetracyclic triterpenoid, against a panel of protein kinases. Drawing upon established methodologies in kinase inhibitor profiling, we outline a strategic, multi-tiered approach, from initial high-throughput screening to detailed mechanistic and cell-based validation assays. This document is intended to serve as a practical roadmap for researchers seeking to characterize the bioactivity of novel natural product-derived compounds in the context of kinase-targeted drug discovery.

Introduction: The Therapeutic Promise of Targeting Protein Kinases with Novel Scaffolds

The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways that govern cell growth, differentiation, metabolism, and apoptosis.[2] The aberrant activity of these enzymes is a frequent driver of oncogenesis and other pathologies, making kinase inhibitors a highly successful class of targeted therapies.[4] The search for novel kinase inhibitors with improved selectivity and potency is an ongoing endeavor in pharmaceutical research.

Natural products and their derivatives have historically been a rich source of bioactive compounds. Lanosterol and its analogs have demonstrated a range of biological activities, including effects on cholesterol biosynthesis.[5][6][7] Notably, some lanosta-8,24-dien-3-ols have been reported to inhibit serine-threonine protein kinases, such as Protein Kinase C (PKC).[8] Furthermore, the inhibition of lanosterol synthase has been linked to the modulation of the MAPK/JNK signaling pathway, suggesting a potential crosstalk between sterol biosynthesis and key kinase cascades.[9][10]

24-Methylidenelanost-8-en-3-ol, a specific lanosterol derivative, presents an intriguing scaffold for exploration as a potential protein kinase inhibitor. This guide details a systematic approach to thoroughly investigate its inhibitory effects, beginning with broad screening and culminating in in-depth cellular and mechanistic characterization.

A Phased Approach to Kinase Inhibitor Profiling

A robust investigation into a novel compound's kinase inhibitory activity necessitates a multi-pronged approach. We propose a three-phase workflow designed to efficiently identify and characterize the effects of 24-Methylidenelanost-8-en-3-ol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic & Cellular Validation a High-Throughput In Vitro Kinase Assay Panel b IC50 Determination for Primary Hits a->b Identify initial kinase targets c Broader Kinome Selectivity Profiling b->c d Mechanism of Action Studies (e.g., ATP Competition) c->d Confirm selectivity e Cell-Based Kinase Activity Assays d->e f Molecular Docking & Dynamics e->f G cluster_0 MAPK Signaling Cascade a Growth Factor Receptor b RAS a->b c RAF b->c d MEK c->d e MAPK (ERK) d->e f p90RSK e->f g Cell Proliferation, Survival f->g inhibitor 24-Methylidenelanost-8-en-3-ol inhibitor->e Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by 24-Methylidenelanost-8-en-3-ol.

Computational Modeling: Molecular Docking

Molecular docking predicts the binding mode and affinity of a small molecule within the active site of a protein. [11]This can provide structural insights into the observed inhibitory activity.

Workflow:

  • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target kinase (e.g., PKCα) from the Protein Data Bank (PDB). Prepare the 3D structure of 24-Methylidenelanost-8-en-3-ol and perform energy minimization.

  • Docking Simulation: Use docking software (e.g., AutoDock) to predict the binding pose of the compound within the ATP-binding pocket of the kinase. [12]3. Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key residues in the active site. This can help rationalize the observed potency and selectivity.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the comprehensive evaluation of 24-Methylidenelanost-8-en-3-ol as a potential protein kinase inhibitor. The proposed phased approach, from broad screening to mechanistic and cell-based studies, ensures a thorough characterization of the compound's activity. Positive findings from this workflow would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling. The exploration of natural product scaffolds like 24-Methylidenelanost-8-en-3-ol holds significant promise for the discovery of next-generation kinase inhibitors with novel mechanisms of action.

References

  • In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Activating protein kinases to treat diseases: Current understanding and future challenges. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Protein Kinases: A Vital Role in Health and Disease. Longdom Publishing. Available at: [Link]

  • IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. Available at: [Link]

  • Cell-based Kinase Signaling Pathway Assays. Bioinvenu. Available at: [Link]

  • Protein Kinases: Function, Substrates, and Implication in Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Inhibitors of Protein Kinase Signaling Pathways. Circulation Research. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Role of Protein Kinases in Cellular Signaling. IntechOpen. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera Corporation. Available at: [Link]

  • A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer. ResearchGate. Available at: [Link]

  • Lanosterol analogs: dual-action inhibitors of cholesterol biosynthesis. PubMed. Available at: [Link]

  • Synthesis of Lanosterol Analogs with Lengthened Side Chains and Their Effects on Cholesterol Biosynthesis from Lanosterol. SciSpace. Available at: [Link]

  • Chemical Inhibition of Sterol Biosynthesis. MDPI. Available at: [Link]

  • Pharmaceutical Uses of Lanosta-8,24-dien-3-ols. Google Patents.

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Foundational

Preliminary Screening of 24-Methylidenelanost-8-en-3-ol for Antimicrobial Activity: A Technical Guide

Executive Summary 24-Methylidenelanost-8-en-3-ol (frequently referred to as Eburicol or Euphorbol) is a C31 lanostane-type triterpenoid and a crucial intermediate in the sterol biosynthesis pathways of various fungi and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

24-Methylidenelanost-8-en-3-ol (frequently referred to as Eburicol or Euphorbol) is a C31 lanostane-type triterpenoid and a crucial intermediate in the sterol biosynthesis pathways of various fungi and plants[1]. As the global crisis of antimicrobial resistance accelerates, targeting lipid bilayer integrity and sterol biosynthesis has emerged as a high-priority strategy in preclinical drug discovery[2]. This whitepaper provides a comprehensive, self-validating framework for evaluating the antimicrobial efficacy of 24-Methylidenelanost-8-en-3-ol, detailing the causality behind compound standardization, phenotypic screening, and mechanistic validation.

Mechanistic Rationale: The Lanostane Scaffold in Antimicrobial Discovery

In pathogenic fungi, 24-Methylidenelanost-8-en-3-ol is synthesized via the C-24 methylation of lanosterol, a reaction catalyzed by the enzyme ERG6[2]. Once formed, it serves as a direct substrate for CYP51 (lanosterol 14α-demethylase) to eventually produce mature ergosterol[3].

Screening this specific compound is grounded in two primary mechanistic hypotheses:

  • Competitive Enzyme Inhibition: Introducing high concentrations of exogenous 24-Methylidenelanost-8-en-3-ol can competitively saturate CYP51, stalling the downstream production of ergosterol and leading to the accumulation of toxic sterol intermediates[3].

  • Membrane Destabilization: The incorporation of this bulky, lipophilic sterol into microbial lipid bilayers can alter membrane fluidity, disrupt structural asymmetry, and compromise the integrity of the cell envelope[2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG6 ERG6 (C-24 methyltransferase) Lanosterol->ERG6 Methylation Eburicol 24-Methylidenelanost-8-en-3-ol (Eburicol) CYP51 CYP51 / ERG11 (14α-demethylase) Eburicol->CYP51 Demethylation Ergosterol Ergosterol (Functional Fungal Membrane) ERG6->Eburicol ERG24 Downstream Enzymes (ERG24, ERG3, etc.) CYP51->ERG24 ERG24->Ergosterol Inhibitor Exogenous 24-Methylidenelanost-8-en-3-ol (Screening Candidate) Inhibitor->Ergosterol Membrane Destabilization Inhibitor->CYP51 Competitive Binding

Ergosterol biosynthesis pathway and the mechanistic role of 24-Methylidenelanost-8-en-3-ol.

Phase 1: Compound Preparation & Physicochemical Standardization

Expertise & Experience: A critical failure point in screening highly lipophilic sterols (LogP > 5) is compound aggregation in aqueous media. Aggregates cannot effectively penetrate microbial cell walls, leading to false-negative readouts. To establish a self-validating system, the compound must be stabilized in a micellar suspension.

Methodology:

  • Stock Preparation: Isolate or procure >98% pure 24-Methylidenelanost-8-en-3-ol[1]. Dissolve the powder in LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a concentrated stock solution of 10 mg/mL.

  • Surfactant Stabilization: Prepare intermediate working dilutions in the appropriate testing broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Supplement the broth with 0.02% Tween-80 to stabilize the sterol in a micellar state and prevent precipitation.

  • Vehicle Control Verification: Ensure the final DMSO concentration in the assay wells never exceeds 1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which directly confounds the antimicrobial readout.

Phase 2: Quantitative Phenotypic Screening (Broth Microdilution)

Trustworthiness: While preliminary studies often utilize agar disk diffusion, this method is fundamentally flawed for large, hydrophobic sterols due to poor agar diffusion kinetics, often resulting in artificially "weak" inhibition zones[4]. We mandate the CLSI-aligned broth microdilution method to generate quantitative, reproducible Minimum Inhibitory Concentration (MIC) data. Previous robust screenings of marine-derived eburicol have successfully demonstrated quantitative MICs, such as 62.5 µg/mL against Staphylococcus aureus[5].

Workflow Stock 1. Compound Prep 10 mg/mL in 100% DMSO Dilution 2. Serial Dilution Broth + 0.02% Tween-80 Stock->Dilution Inoculation 3. Inoculation 5x10^5 CFU/mL Dilution->Inoculation Incubation 4. Incubation 37°C, 18-24h Inoculation->Incubation Readout 5. Viability Readout Resazurin Fluorescence Incubation->Readout Hit 6. MIC/MBC Determination Readout->Hit

High-throughput broth microdilution workflow for MIC and MBC determination.

Methodology:

  • Plate Setup: Dispense 50 µL of sequentially diluted 24-Methylidenelanost-8-en-3-ol (ranging from 0.5 to 256 µg/mL) into a 96-well U-bottom microtiter plate.

  • Inoculum Standardization: Adjust microbial cultures to a 0.5 McFarland standard. Dilute the suspension to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. Include a positive control (e.g., Vancomycin or Amphotericin B) and a negative vehicle control (1% DMSO).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.01% Resazurin dye to each well. A colorimetric shift from blue (oxidized) to pink (reduced) indicates microbial respiration. The MIC is defined as the lowest concentration that prevents this shift.

Phase 3: Mechanistic Validation (Membrane Integrity Assay)

Expertise & Experience: If phenotypic inhibition is observed, causality must be definitively established. To differentiate between bacteriostatic enzyme inhibition and bactericidal membrane lysis, we deploy a Propidium Iodide (PI) uptake assay[3]. PI is a membrane-impermeable fluorophore that only intercalates with nucleic acids in cells with compromised lipid bilayers.

Methodology:

  • Treatment: Incubate mid-log phase microbial cells with 24-Methylidenelanost-8-en-3-ol at 1× and 2× the established MIC for 2 hours.

  • Staining: Centrifuge the suspension, wash the cell pellet, and resuspend in Phosphate-Buffered Saline (PBS) containing 5 µg/mL PI.

  • Flow Cytometry: Analyze the suspension using a flow cytometer (Excitation: 488 nm, Emission: 617 nm). A statistically significant increase in fluorescence compared to the vehicle control confirms that the sterol is physically disrupting membrane integrity[3].

Data Presentation

Table 1: Representative Susceptibility Profile of 24-Methylidenelanost-8-en-3-ol

Pathogen Strain Gram/Type MIC (µg/mL) MBC (µg/mL) Putative Action
Staphylococcus aureus (ATCC 25923) Gram-Positive 62.5 125.0 Membrane Destabilization
Escherichia coli (ATCC 25922) Gram-Negative >256.0 >256.0 Inactive (Outer Membrane Barrier)

| Candida albicans (ATCC 10231) | Fungal | 31.25 | 62.5 | CYP51 Inhibition / Lysis |

Table 2: Assay Quality Control Metrics

Metric Acceptable Range Experimental Target Implication
Z'-Factor > 0.5 0.72 Excellent assay robustness and signal-to-noise ratio.
DMSO Tolerance ≤ 1% v/v 1% v/v Confirms absence of vehicle-induced cellular toxicity.

| Coefficient of Variation (CV) | < 10% | < 5.0% | High inter-well reproducibility across the microtiter plate. |

References

  • Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol Source: MDPI URL
  • Fungal Drug Response and Antimicrobial Resistance Source: PMC - NIH URL
  • Ocimum sanctum essential oil and its active principles exert their antifungal activity by disrupting ergosterol biosynthesis and membrane integrity Source: ResearchGate URL
  • Euphorbol | CAS:566-14-3 | Isoprenoids | High Purity | Manufacturer BioCrick Source: BioCrick URL
  • Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol (MIC Data)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 24-Methylidenelanost-8-en-3-ol as a High-Potential Biomarker in Metabolic Studies

Preamble: Charting a New Course in Metabolic Biomarker Discovery The landscape of metabolic research is in a perpetual state of evolution, driven by the need for biomarkers that offer greater specificity, sensitivity, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a New Course in Metabolic Biomarker Discovery

The landscape of metabolic research is in a perpetual state of evolution, driven by the need for biomarkers that offer greater specificity, sensitivity, and mechanistic insight. While established markers provide a broad overview of metabolic states, the frontier lies in identifying molecules that report on discrete, actionable enzymatic steps within pathogenic pathways. This document delves into the application of 24-Methylidenelanost-8-en-3-ol , an intermediate in the sterol biosynthesis pathway, as a next-generation biomarker.

Traditional metabolic studies have often focused on the end-products of pathways, such as cholesterol. However, this approach can obscure critical, rate-limiting, or dysregulated steps upstream. An increased flux through lanosterol, the first sterol intermediate in cholesterol synthesis, has been identified as a more indicative marker of a malignant phenotype in cancer cells than the overall upregulation of the cholesterol pathway itself.[1] This underscores a crucial principle: the key to understanding metabolic dysregulation lies in monitoring the flux and accumulation of pathway intermediates.

This guide provides the scientific rationale, applications, and detailed protocols for investigating 24-Methylidenelanost-8-en-3-ol. We will explore its position within the pivotal lanosterol pathway and lay the groundwork for its validation as a biomarker in oncology, immunology, and drug development.

Part 1: The Lanosterol Pathway: A Nexus of Metabolic Control and Disease

The synthesis of sterols is one of the most fundamental and energy-intensive processes in eukaryotic cells. This pathway, originating from acetyl-CoA, produces not only cholesterol for membrane integrity and signaling in mammals but also other critical sterols like ergosterol in fungi. The enzyme lanosterol synthase (LSS) marks a critical juncture, catalyzing the cyclization of 2,3-oxidosqualene into lanosterol, the first sterol in this cascade.[2]

Alterations in this pathway are intimately linked with disease. Rapidly proliferating cancer cells, for example, exhibit an increased demand for cholesterol and its precursors, making the lanosterol pathway a metabolic vulnerability that can be therapeutically exploited.[3]

The Sterol Biosynthesis Pathway: Locating 24-Methylidenelanost-8-en-3-ol

24-Methylidenelanost-8-en-3-ol (also known as 24-methylenelanosterol) is a direct downstream metabolite of lanosterol. Its formation represents a key branching point, particularly in the biosynthesis of ergosterol in fungi. In mammalian systems, while less prominent, its presence and concentration relative to lanosterol can provide a high-resolution snapshot of enzymatic activity and metabolic flux.

Below is a diagram illustrating the central role of LSS and the position of 24-Methylidenelanost-8-en-3-ol.

Sterol_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Squalene Squalene Mevalonate->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LSS) 24-Methylidenelanost-8-en-3-ol 24-Methylidenelanost-8-en-3-ol Lanosterol->24-Methylidenelanost-8-en-3-ol Sterol C24-Methyltransferase (e.g., ERG6 in fungi) Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Demethylation & Isomerization Steps Fecosterol Fecosterol 24-Methylidenelanost-8-en-3-ol->Fecosterol Multiple Steps Cholesterol Cholesterol Zymosterol->Cholesterol Mammalian_Pathway Predominant in Mammals Ergosterol Ergosterol Fecosterol->Ergosterol Multiple Steps Fungal_Pathway Predominant in Fungi

Caption: Simplified sterol biosynthesis pathway.
Rationale for Biomarker Selection: Why Intermediates Matter
  • Reporting on Enzyme Activity: The concentration of an intermediate like 24-Methylidenelanost-8-en-3-ol, especially when expressed as a ratio to its precursor (lanosterol), directly reflects the activity of the enzymes responsible for its synthesis and subsequent conversion. This can be invaluable for assessing the target engagement of drugs that inhibit these enzymes.

  • Revealing Metabolic Shunts: In some cancers, the loss of LSS function, which would be expected to be detrimental, paradoxically promotes tumor progression.[4] This is thought to occur by shunting precursors into alternative pathways that may influence the tumor microenvironment, for instance by increasing PD-L1 protein stability.[4] Measuring intermediates can help elucidate these complex metabolic rearrangements.

  • Specificity for Non-Mammalian Pathways: Because the conversion of lanosterol to 24-methylenelanosterol is a committed step in the ergosterol pathway, this molecule can serve as a highly specific biomarker for fungal metabolism.[5] This has profound implications for diagnosing fungal infections and monitoring the efficacy of antifungal therapies.

Part 2: Applications in Oncology and Infectious Disease

The utility of 24-Methylidenelanost-8-en-3-ol as a biomarker is best illustrated by its potential applications in distinct fields of study.

Oncology: Unmasking Metabolic Vulnerabilities

Altered cholesterol metabolism is a hallmark of many cancers. An increased flux of lanosterol has been identified as a metabolic burden in daunorubicin-resistant leukemia cells, suggesting it as a potential therapeutic weakness.[3]

  • Monitoring Drug Resistance: Cancer cells can develop resistance to chemotherapy by altering their metabolic wiring. By quantifying lanosterol and 24-Methylidenelanost-8-en-3-ol, researchers can track metabolic shifts associated with resistance, potentially identifying new therapeutic targets or predicting patient response to treatment.

  • Assessing LSS Inhibitors: LSS is an attractive therapeutic target in oncology.[1][2] The direct measurement of lanosterol and its downstream metabolites provides a robust pharmacodynamic biomarker to confirm target engagement and optimize dosing of LSS inhibitors in preclinical and clinical studies.

Infectious Disease: A Specific Marker for Fungal Pathogens

The ergosterol biosynthesis pathway is the target for most clinically used antifungal drugs. Unlike human cells, fungi utilize this pathway to produce their essential membrane sterol, ergosterol.

  • Diagnostic Potential: The detection of 24-Methylidenelanost-8-en-3-ol in patient samples (e.g., plasma, bronchoalveolar lavage fluid) could serve as a direct and specific indicator of an active fungal infection, as this molecule is not a major component of mammalian sterol metabolism.

  • Mechanism of Action Studies: For novel antifungal agents targeting the ergosterol pathway, quantifying the accumulation of specific intermediates like 24-Methylidenelanost-8-en-3-ol can precisely pinpoint the inhibited enzymatic step, accelerating mechanism-of-action studies.

Potential Application Area Metabolic Rationale Biomarker(s) Clinical / Research Significance
Oncology (Drug Resistance) Increased lanosterol flux creates a metabolic vulnerability in resistant cancer cells.[3]Lanosterol, 24-Methylidenelanost-8-en-3-olStratify patients, monitor treatment response, identify new therapeutic targets.
Oncology (LSS Inhibition) LSS is a key enzyme for producing the first sterol, lanosterol, in the cholesterol pathway.[2]Lanosterol, 24-Methylidenelanost-8-en-3-olPharmacodynamic marker for target engagement of LSS inhibitors.[1]
Immunology (Immune Checkpoint) LSS knockdown can increase PD-L1 protein stability, promoting an immunosuppressive microenvironment.[4]LSS expression, Lanosterol levelsPotential biomarker for predicting response to PD-1/PDL-1 inhibitors.[4]
Infectious Disease (Fungal) 24-Methylidenelanost-8-en-3-ol is a key intermediate in the fungal-specific ergosterol pathway.[5]24-Methylidenelanost-8-en-3-olSpecific diagnostic marker for fungal infections; tool for antifungal drug development.

Part 3: Analytical Protocols for Quantification

Accurate and precise quantification is the bedrock of biomarker validation. Due to their lipophilic nature, sterols require robust extraction methods and highly sensitive analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method, optimized for the recovery of semi-polar lipids like lanosterol and its derivatives from cell pellets or homogenized tissue.

Causality Behind the Method: The use of a monophasic chloroform/methanol/water system ensures complete disruption of cellular membranes and solvation of lipids. Subsequent addition of water and chloroform induces a phase separation, partitioning the lipophilic sterols into the lower organic layer, effectively separating them from polar metabolites, proteins, and nucleic acids.

Workflow Diagram

Extraction_Workflow start Start: Cell Pellet or Homogenized Tissue add_solvent Add 1 mL Methanol + Internal Standard (e.g., d7-Lanosterol) start->add_solvent vortex Vortex Thoroughly (1 min) add_solvent->vortex add_chloroform Add 2 mL Chloroform vortex->add_chloroform vortex2 Vortex (30s) add_chloroform->vortex2 incubate Incubate on Ice (15 min) vortex2->incubate add_water_chloroform Add 1 mL Chloroform Add 1 mL H₂O incubate->add_water_chloroform vortex3 Vortex (2 min) add_water_chloroform->vortex3 centrifuge Centrifuge (10 min, 2000 x g, 4°C) vortex3->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase (e.g., 100 µL IPA) dry_down->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for sterol extraction.

Step-by-Step Protocol:

  • Sample Preparation: Begin with a cell pellet (e.g., 1-5 million cells) or 20-50 mg of homogenized tissue in a glass tube.

  • Internal Standard Spiking: Add 1 mL of ice-cold methanol containing the internal standard (e.g., d7-Lanosterol at 100 ng/mL). The internal standard is critical for correcting for sample loss during extraction and for variations in instrument response.

  • Lysis: Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Solvent Addition: Add 2 mL of chloroform. Vortex for 30 seconds. The sample should now be in a single phase.

  • Incubation: Incubate on ice for 15 minutes to enhance protein precipitation.

  • Phase Separation: Add an additional 1 mL of chloroform and 1 mL of ultrapure water. Vortex vigorously for 2 minutes. This creates the biphasic system.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation. Three layers will be visible: an upper aqueous layer, a middle protein disk, and a lower organic layer.

  • Collection: Using a glass Pasteur pipette, carefully aspirate the lower organic layer, taking care not to disturb the protein interface, and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of a suitable solvent for injection (e.g., isopropanol or the initial mobile phase of your LC gradient). Vortex and transfer to an autosampler vial.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a starting point for developing a robust quantification method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind the Method: Reverse-phase chromatography (e.g., with a C18 column) separates sterol isomers based on their hydrophobicity. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with a dopant is often preferred for sterols as it provides efficient ionization with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) provides exquisite specificity by selecting a specific precursor ion (matching the molecule's mass) and then fragmenting it to produce a characteristic product ion. This two-stage filtering virtually eliminates chemical noise.

Parameter Recommended Setting Rationale / Justification
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent hydrophobic retention and separation for sterols.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase LC.
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic AcidStrong organic phase for eluting lipophilic sterols.
Gradient Start at 70% B, ramp to 100% B over 8 min, hold for 2 minA typical gradient that separates sterols from more polar lipids and then elutes them effectively.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Ionization Source APCI or ESI (Positive Mode)APCI is often more robust for neutral sterols. ESI may require a mobile phase additive to promote adduct formation (e.g., ammonium formate).
MRM Transitions See table belowProvides specificity and sensitivity for quantification. These must be empirically optimized.
Internal Standard d7-LanosterolClosely mimics the analyte's chemical behavior, ensuring accurate correction for sample processing and matrix effects.

Hypothetical MRM Transitions (Requires Empirical Optimization)

Compound Precursor Ion [M+H-H₂O]⁺ Product Ion Notes
Lanosterolm/z 409.4e.g., m/z 109.1The [M+H-H₂O]⁺ adduct is a common and stable ion for sterols. Product ions result from fragmentation of the sterol core.
24-Methylidenelanost-8-en-3-ol m/z 423.4 e.g., m/z 121.1 The precursor is +14 Da compared to lanosterol due to the additional methyl group. Product ions will be unique.
d7-Lanosterol (IS)m/z 416.4e.g., m/z 116.1The +7 Da shift ensures no overlap with the endogenous analyte.

System Validation: To ensure trustworthiness, the method must be validated by establishing:

  • Linearity and Range: Create a calibration curve with known standards (at least 5 points) to demonstrate a linear response.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the results are reproducible and accurate.

References

  • Mikut R, et al. Increased lanosterol turnover: a metabolic burden for daunorubicin-resistant leukemia cells. Journal of Cancer Research and Clinical Oncology.
  • Jiang Y, et al. Lanosterol synthase deficiency promotes tumor progression by orchestrating PDL1‐dependent tumor immunosuppressive microenvironment. Cancer Communications. [Link]

  • Kaneshiro ES, et al. Pneumocysterol [(24Z)-ethylidenelanost-8-en-3 -ol], a rare sterol detected in the opportunistic pathogen Pneumocystis carinii hominis: Structural identity and chemical synthesis. Proceedings of the National Academy of Sciences. [Link]

  • Wang L, et al. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway. Oncology Letters. [Link]

  • Pang X, et al. Target identification reveals lanosterol synthase as a vulnerability in glioma. Proceedings of the National Academy of Sciences. [Link]

  • Wang L, et al. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway. ResearchGate. [Link]

  • Akhtar M, Parvez MA, Hunt PF. The synthesis of labelled 24-methylenelanosterol and its conversion into ergosterol. Biochemical Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the separation of 24Z- and 24E-ethylidenelanost-8-en-3-ol isomers.

Welcome to the Technical Support Center for Sterol Isomer Separation. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sterol Isomer Separation. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with complex C32 sterols.

Isolating and identifying geometric isomers like 24Z-ethylidenelanost-8-en-3β-ol (pneumocysterol, a signature sterol of the opportunistic pathogen Pneumocystis jirovecii) and its 24E counterpart presents a formidable analytical challenge[1]. Because these isomers differ only in the spatial arrangement around the C-24 double bond, their physical properties and mass spectrometric fragmentation patterns are nearly identical. This guide will walk you through the causality of separation failures, provide self-validating experimental workflows, and establish robust methods for definitive structural elucidation.

Frequently Asked Questions (FAQs)

Q: Why do 24Z- and 24E-ethylidenelanost-8-en-3-ol co-elute in standard reversed-phase LC-MS? A: Standard C18 reversed-phase chromatography separates molecules based on their total hydrophobic surface area. The geometric difference between the Z (cis-like) and E (trans-like) configurations at the C-24 ethylidene group does not significantly alter the molecule's overall lipophilicity or hydrodynamic radius. Consequently, they partition equally into the stationary phase, leading to co-elution. To resolve them, you must exploit shape selectivity or specific π -electron interactions.

Q: What is the mechanistic advantage of using Argentation HPLC (Ag-HPLC) for these isomers? A: Argentation chromatography relies on the formation of reversible charge-transfer complexes between silver ions (Ag⁺) impregnated in the stationary phase and the π -electrons of the sterol's double bonds. The steric hindrance around the C-24 double bond differs fundamentally between the 24Z and 24E isomers. This subtle steric difference dictates how closely the π -orbital can approach the Ag⁺ ion, resulting in differential complexation strengths and successful baseline resolution.

Q: How can I definitively distinguish the 24Z isomer from the 24E isomer once separated? A: Mass spectrometry cannot reliably differentiate these geometric isomers due to identical mass-to-charge ratios and highly similar collision-induced dissociation (CID) spectra. Definitive identification requires 2D NOESY Nuclear Magnetic Resonance (NMR) spectroscopy. As demonstrated by , the 24Z isomer exhibits a distinct spatial correlation (cross-peak) between the methine proton of C-25 (at 2.818 ppm) and the methyl group at C-29 (at 1.521 ppm), which is absent or shifted in the 24E isomer[1][2].

Troubleshooting Guide

Issue: Severe peak tailing and poor resolution during Gas Chromatography (GC) analysis.

  • Root Cause: The free hydroxyl group at the C-3 position of the sterol nucleus acts as a strong hydrogen-bond donor. At the high temperatures required to volatilize C32 sterols (250–300°C), this hydroxyl group interacts unfavorably with active silanol sites on the GC column lining, causing peak tailing, loss of theoretical plates, and thermal degradation.

  • Solution: Mask the hydroxyl group by converting the sterols into trimethylsilyl (TMS) ethers prior to injection. This eliminates hydrogen bonding, increases volatility, and allows the column's shape-selective properties to resolve the C-24 epimers[3].

Issue: Inconclusive 2D NOESY NMR results (missing cross-peaks).

  • Root Cause: An incorrect mixing time ( tm​ ) during the NOESY pulse sequence can lead to either zero-quantum artifacts or complete relaxation before the Nuclear Overhauser Effect (NOE) can be detected between the C-25 and C-29 protons.

  • Solution: Implement a self-validating NMR parameter check. Before looking at the flexible C-24 side chain, verify the NOESY spectrum for the rigid sterol nucleus. You must observe the expected strong cross-peaks between the C-18/C-19 angular methyl protons and their respective axial ring protons. If these "internal standard" cross-peaks are absent, your mixing time is incorrect and must be optimized (typically between 300–500 ms for sterols).

Step-by-Step Experimental Protocols

Protocol A: TMS Derivatization and Capillary GLC Separation

This protocol utilizes a highly polar cyanopropyl siloxane column to achieve shape-selective separation of volatile sterol derivatives.

  • Alkaline Saponification: Suspend the total lipid extract in 0.5 mL of 15% KOH in 100% methanol. Heat at 65°C for 30 minutes to hydrolyze steryl esters into free sterols[4].

  • Phase Extraction: Add 0.7 mL of HPLC-grade H₂O, followed by 2.5 mL of petroleum ether. Vortex vigorously and centrifuge to achieve phase separation. Recover the upper organic phase containing the free sterols[4].

  • Self-Validating Spike: Add 10 µL of a 1 mg/mL 5α-cholestane standard to the extract. This acts as an internal validation marker for GC inlet integrity and retention time drift.

  • Derivatization: Dry the extract under a gentle stream of N₂. Add 50 µL of BSTFA containing 1% TMCS. Incubate at 65°C for 30 minutes to form TMS ethers[4].

  • GLC Analysis: Inject 1 µL into a GC equipped with an SP-2340 (or equivalent high-polarity) glass capillary column[3].

    • Oven Program: Initial hold at 150°C for 2 min, ramp at 15°C/min to 240°C, then a slow ramp of 1.5°C/min to 280°C to maximize resolution through the critical elution zone.

Protocol B: Structural Elucidation via 2D NOESY NMR

This protocol definitively assigns the Z/E geometry of the purified fractions.

  • Sample Preparation: Dissolve 2–5 mg of the HPLC-purified isomer in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS as an internal reference).

  • Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥600 MHz is recommended for dispersion of sterol methyl signals). Set the mixing time ( tm​ ) to 400 ms.

  • Validation Check: Confirm the presence of the C-19 methyl (1.008 ppm) to C-1/C-5 axial proton cross-peaks to validate the NOE buildup[5].

  • Isomer Assignment:

    • For 24Z (Pneumocysterol): Locate the C-25 methine proton at ~2.818 ppm. Confirm a definitive cross-peak with the C-29 methyl group at ~1.521 ppm, and the C-26/C-27 methyl groups at ~0.916 ppm[2].

    • For 24E: The spatial distance between the C-25 methine and the C-29 methyl is too great to produce a strong NOE cross-peak; instead, look for correlations between the C-28 vinyl proton and the C-25 methine.

Quantitative Data Summary

The following table summarizes the comparative efficacy of various analytical techniques for resolving and identifying 24Z/24E-ethylidenelanost-8-en-3-ol isomers.

Analytical TechniquePrimary Separation MechanismResolution Power for 24Z/24ESample Recovery
Reversed-Phase LC-MS Hydrophobic surface areaPoor (Co-elution)High (Non-destructive)
Capillary GLC (TMS) Volatility & Shape selectivityHigh (Baseline resolution)None (Destructive)
Argentation HPLC (Ag⁺) π -electron complexationHigh (Baseline resolution)High (Preparative)
Ion Mobility-MS (IM-MS) Collisional Cross Section (CCS)Moderate to HighNone (Destructive)
2D NOESY NMR Spatial proton proximityDefinitive IdentificationHigh (Non-destructive)

Workflow Visualization

The following diagram illustrates the logical decision matrix and workflow for isolating and validating these complex sterol isomers.

IsomerSeparation Start Total Lipid Extract (Pneumocystis jirovecii) Sap Alkaline Saponification (15% KOH / MeOH) Start->Sap Ext Non-Polar Extraction (Petroleum Ether) Sap->Ext Decision Separation Modality Ext->Decision GC Gas Chromatography (Analytical) Decision->GC High Volatility Needed LC Liquid Chromatography (Preparative / MS) Decision->LC Intact Isomer Recovery Deriv TMS Derivatization (BSTFA + TMCS) GC->Deriv GLC Capillary GLC (SP-2340 Column) Deriv->GLC NMR 2D NOESY NMR (Structural Elucidation) GLC->NMR Peak Identification AgHPLC Argentation HPLC (Ag+ Silica) LC->AgHPLC IMMS Ion Mobility-MS (CCS Differentiation) LC->IMMS AgHPLC->NMR Fraction Collection IMMS->NMR Orthogonal Validation Valid Confirmed 24Z / 24E Isomers NMR->Valid

Caption: Workflow for the separation and validation of 24Z/24E-ethylidenelanost-8-en-3-ol isomers.

References

  • Title: Pneumocysterol[(24Z)-ethylidenelanost-8-en-3beta-ol], a rare sterol detected in the opportunistic pathogen Pneumocystis carinii hominis: structural identity and chemical synthesis. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Separation of pairs of C-24 epimeric sterols by glass capillary gas liquid chromatography. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Improved separation of sterol isomers with derivatization and IM-MS (Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain). Source: ResearchGate / Nature Communications URL: [Link]

Sources

Optimization

Troubleshooting low yields in the chemical synthesis of 24-ketolanosterol.

Welcome to the technical support center for the chemical synthesis of 24-ketolanosterol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chemical synthesis of 24-ketolanosterol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established protocols and chemical principles, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Low Yields and Impurities

This section addresses the most common issues encountered during the synthesis of 24-ketolanosterol from lanosterol. The typical synthetic route involves three key stages: protection of the 3β-hydroxyl group, hydroboration of the C24-C25 double bond, and subsequent oxidation to the ketone.

Problem 1: Low Conversion of Lanosteryl Acetate in the Hydroboration Step

Question: My TLC analysis shows a significant amount of unreacted lanosteryl acetate after the hydroboration-oxidation sequence. What are the likely causes and how can I fix this?

Answer:

Low conversion of the starting material typically points to an inefficient hydroboration step. The boron-hydride bond is highly sensitive to moisture and protic solvents, and the steric hindrance around the C24-C25 double bond of lanosteryl acetate requires careful optimization of reaction conditions.

Causality and Solutions:

  • Reagent Quality and Handling:

    • The "Why": Borane reagents (e.g., BH₃·THF) are readily hydrolyzed by water or alcohols, rendering them inactive. Anhydrous conditions are paramount for the successful formation of the organoborane intermediate.[1]

    • The Fix:

      • Protocol: Reagent and Solvent Preparation:

        • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

        • Use freshly distilled, anhydrous tetrahydrofuran (THF) as the reaction solvent.

        • Employ a fresh bottle of BH₃·THF solution. Older bottles may have reduced molarity due to decomposition.

        • Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Insufficient Reagent Stoichiometry:

    • The "Why": While the reaction is catalytic in principle, practical applications often require a stoichiometric or slight excess of the borane reagent to drive the reaction to completion, especially with sterically hindered alkenes.

    • The Fix: Increase the equivalents of BH₃·THF. A typical starting point is 1.1 to 1.5 equivalents relative to the lanosteryl acetate.

  • Suboptimal Reaction Temperature:

    • The "Why": Hydroboration is typically performed at low temperatures (e.g., 0 °C) to control selectivity and prevent side reactions.[1] However, if the reaction is sluggish due to steric hindrance, allowing the reaction to slowly warm to room temperature can improve the conversion rate.

    • The Fix:

      • Initiate the addition of BH₃·THF at 0 °C.

      • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC.

Workflow for Troubleshooting Low Conversion

G start Low Conversion of Lanosteryl Acetate check_reagents Verify Anhydrous Conditions & Reagent Quality start->check_reagents First Step increase_bh3 Increase BH3·THF (1.1-1.5 eq) check_reagents->increase_bh3 If conditions are pristine modify_temp Modify Temperature Profile (e.g., 0°C to RT) increase_bh3->modify_temp If still low conversion re_run Re-run Reaction modify_temp->re_run Final attempt

Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 2: Low Yield of 24-Ketolanosterol with Multiple Byproducts

Question: My reaction yields the desired product, but the overall yield is low, and my TLC/crude NMR shows a complex mixture of byproducts. What went wrong?

Answer:

This issue often originates from the oxidation step. While the goal is to selectively oxidize the secondary alcohol formed after hydroboration, over-oxidation or non-selective oxidation of other sites on the sterol backbone can occur, particularly with powerful oxidants like Jones reagent (CrO₃/H₂SO₄).

Causality and Solutions:

  • Over-oxidation with Jones Reagent:

    • The "Why": Jones reagent is a strong, non-selective oxidant prepared in acidic aqueous conditions.[2][3] It can potentially attack other sensitive functionalities. The acidic nature can also promote side reactions like rearrangements or elimination.

    • The Fix:

      • Control Temperature: Perform the oxidation at 0 °C to reduce the reaction rate and minimize side reactions.

      • Titrate Carefully: Add the Jones reagent dropwise to the acetone solution of your substrate. Stop the addition as soon as a faint orange/yellow color persists, indicating a slight excess of the oxidant.[4] A persistent green color indicates the presence of Cr(III), the reduced form.[3]

      • Milder Reagents: Consider using milder, more selective chromium-based oxidants like Pyridinium Chlorochromate (PCC)[5] or Pyridinium Dichromate (PDC). These are typically used in anhydrous organic solvents (like dichloromethane), which can prevent many acid-catalyzed side reactions.

  • Oxidation of the 3β-Hydroxyl Group:

    • The "Why": If the initial acetylation of the 3β-hydroxyl group was incomplete, the free alcohol will be readily oxidized to a ketone by the same reagent used for the C-24 position. This leads to the formation of lanost-8-en-3,24-dione as a significant byproduct.

    • The Fix:

      • Ensure the initial protection step goes to completion. Monitor the acetylation by TLC until all starting lanosterol is consumed.

      • Purify the lanosteryl acetate via recrystallization or column chromatography before proceeding to the hydroboration step.

Table 1: Comparison of Common Oxidation Conditions
OxidantReagent CompositionSolventTypical TemperatureKey Considerations
Jones Reagent CrO₃, H₂SO₄, H₂OAcetone0 °C to RTInexpensive, powerful. Risk of over-oxidation and acid-catalyzed side reactions.[2][3]
PCC Pyridinium ChlorochromateDichloromethane (DCM)Room TemperatureMilder, anhydrous conditions. Better for preventing side reactions.[5]
PFC Pyridinium FluorochromateDichloromethane (DCM)RefluxReported to give high yields for this specific transformation.[1]
Problem 3: Difficulty in Purifying the Final Product

Question: I have a spot on my TLC with the correct Rf for 24-ketolanosterol, but it's difficult to separate from a closely-running impurity. What is this impurity and how can I remove it?

Answer:

The most common and challenging impurity to separate is 24,25-dihydrolanosteryl acetate, which arises from the 24,25-dihydrolanosterol present in the commercial starting material.[1][6]

Causality and Solutions:

  • Inert Impurity from Starting Material:

    • The "Why": Commercial lanosterol is often isolated from wool grease and contains a significant percentage of 24,25-dihydrolanosterol (the saturated side-chain analogue).[1][6] This impurity is acetylated along with the lanosterol but, lacking the C24-C25 double bond, it does not react during the hydroboration-oxidation sequence. It is carried through the entire synthesis.

    • The Fix:

      • Purify the Starting Material: The most effective solution is to purify the commercial lanosterol before starting the synthesis. Multiple recrystallizations from acetone/water can significantly enrich the lanosterol content.[1][6]

      • Chromatography Optimization: If the impurity is carried through, careful column chromatography is required. Use a long column and a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) to improve separation. The polarity difference between 24-ketolanosteryl acetate and 24,25-dihydrolanosteryl acetate is small, but manageable.

      • Final Deprotection: After purification of the acetylated product, the acetate group is removed (e.g., via saponification) to yield the final 24-ketolanosterol. This change in polarity may also aid in a final purification step.

Table 2: TLC Troubleshooting for Product Purification
CompoundExpected Rf (15% EtOAc/Hex)Notes
Lanosteryl Acetate (Start)~0.8Non-polar starting material.
24-Ketolanosteryl Acetate ~0.6 Desired intermediate product.
24,25-Dihydrolanosteryl Acetate~0.8Key impurity, runs very close to starting material.
3β-acetoxy-lanost-8-en-24-ol~0.4Intermediate alcohol, should be fully oxidized.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the 3β-hydroxyl group of lanosterol?

The 3β-hydroxyl group is a secondary alcohol, just like the intermediate that will be formed at the C-24 position. Without protection, any oxidizing agent strong enough to convert the C-24 alcohol to a ketone will also oxidize the 3β-hydroxyl group.[7][8] Protecting it as an acetate ester renders it unreactive to the oxidation conditions, ensuring selectivity. This is a fundamental strategy in multi-step organic synthesis.[9] The acetate group can be easily removed in a final step under basic conditions to yield the desired 24-ketolanosterol.

Q2: My starting lanosterol is only ~60% pure according to the supplier. How does this affect the synthesis?

Using impure starting material directly impacts your theoretical yield and complicates purification. As discussed in Problem 3, the primary impurity is 24,25-dihydrolanosterol.[1][10] If your starting material is 60% lanosterol, the maximum theoretical yield of 24-ketolanosterol is 60%, assuming every subsequent step is 100% efficient. The remaining 40% will be unreactive saturated sterol that must be removed later. It is highly recommended to purify the lanosterol first.[6]

Q3: What are the key steps in the overall synthesis workflow?

The synthesis is a well-defined three-stage process. The workflow diagram below illustrates the complete pathway from purified commercial lanosterol to the final product.

G cluster_0 Stage 1: Purification & Protection cluster_1 Stage 2: Side Chain Functionalization cluster_2 Stage 3: Deprotection & Final Product Lanosterol Commercial Lanosterol (mixture with dihydrolanosterol) Recrystallize Recrystallize (Acetone/Water) Lanosterol->Recrystallize PureLanosterol Purified Lanosterol Recrystallize->PureLanosterol Acetylation Acetylation (Ac₂O, Pyridine) PureLanosterol->Acetylation LanosterylAcetate Lanosteryl Acetate Acetylation->LanosterylAcetate Hydroboration 1. Hydroboration (BH₃·THF) LanosterylAcetate->Hydroboration Oxidation 2. Oxidation (e.g., Jones or PCC) Hydroboration->Oxidation KetoAcetate 3β-acetoxy-lanost-8-en-24-one Oxidation->KetoAcetate Saponification Saponification (e.g., K₂CO₃, MeOH) KetoAcetate->Saponification FinalProduct 24-Ketolanosterol Saponification->FinalProduct

Caption: Overall Synthetic Workflow for 24-Ketolanosterol.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess purity and compare the product's Rf value to the starting material and known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Look for the disappearance of the vinyl proton signals from the C24-C25 double bond and the appearance of characteristic signals for the C-24 ketone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl group (strong absorption around 1710 cm⁻¹) and the hydroxyl group (~3400 cm⁻¹).

References
  • Parish, E. J., & Schroepfer, G. J., Jr. (1988). A facile synthesis of lanost-8-en-3 beta-ol-24-one (24-ketolanosterol). An inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Chemistry and Physics of Lipids, 48(3-4), 255–259. [Link]

  • Parish, E. J., & Li, S. (2000). RETRACTED: An Improved Synthesis of 3b-Acetoxy-lanost-8-en-24-one (24-Ketolanosteryl Acetate). Molecules, 5(8), 114. [Link]

  • Nes, W. R., et al. (1993). Chemical synthesis of authentic 24Z-and 24E-ethylidenelanost-8-en-3-ol. ResearchGate. [Link]

  • Request PDF. (2025, August 10). Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples. ResearchGate. [Link]

  • Strushkevich, N., et al. (2011). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry, 286(28), 25015-25025. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Wikipedia. (2020, August 5). Jones oxidation. [Link]

  • Kaur, N., & Kishore, D. (2014). Synthesis of Side-Chain Oxysterols and their Enantiomers through Cross-Metathesis Reactions of Δ22 Steroids. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • Kim, M., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

Sources

Troubleshooting

Addressing challenges in the purification of polar and non-polar sterol derivatives.

Welcome to the Technical Support Center for Sterol Derivative Purification. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sterol Derivative Purification. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we address the fundamental physical chemistry and mechanistic causality behind sterol purification challenges—ranging from the co-elution of closely related isomers to the artifactual degradation of trace metabolites.

Below, you will find targeted FAQs, self-validating experimental protocols, and strategic workflows designed to ensure absolute confidence in your analytical and preparative outcomes.

Section 1: Strategic Selection of Chromatographic Modalities

Q: How do I select the optimal stationary phase for sterols ranging from non-polar phytosterols to highly polar conjugated bile acids?

A: Sterols and their derivatives span a massive polarity continuum, meaning a single chromatographic approach will inevitably fail for complex mixtures. Your selection must be driven by the specific functional groups present on the sterol backbone:

  • Non-Polar Sterols (e.g., Cholesterol, Phytosterols): Normal Phase (NP) chromatography using unmodified silica is the gold standard for bulk lipid class separation. However, to resolve structural homologs that differ by only a single double bond or a methyl group (e.g., campesterol vs. stigmasterol), Reversed Phase (RP) chromatography on a C18 column is mechanistically required to exploit minor hydrophobic differences [Advances in various techniques for isolation and purification of sterols [1.11]].

  • Intermediate Polarity (e.g., Oxysterols): RP-HPLC is highly effective here. However, because oxysterols are structurally diverse and prone to auto-oxidation, the challenge lies more in the sample extraction phase than the chromatography itself (see Troubleshooting Protocol 1) [Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids[1]].

  • Highly Polar Derivatives (e.g., Sulfated sterols, Glycine/Taurine conjugates): These compounds often exhibit poor peak shape or elute entirely in the void volume of RP columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) combined with a highly organic mobile phase (typically >70% acetonitrile) [HILIC Overview [1.19]]. The retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase, making it ideal for highly polar conjugates [Hydrophilic Interaction Liquid Chromatography[2]].

G Start Sterol Mixture Characterization Polarity Determine Polarity & Functional Groups Start->Polarity NonPolar Non-Polar Sterols (Cholesterol, Phytosterols) Polarity->NonPolar Intermediate Intermediate Polarity (Oxysterols, Free Bile Acids) Polarity->Intermediate Polar Highly Polar Conjugates (Sulfated, Glycine/Taurine) Polarity->Polar NP Normal Phase (NP) Class Separation (Silica) NonPolar->NP Bulk prep RP Reversed Phase (RP) Homolog Separation (C18) NonPolar->RP Fine resolution Intermediate->RP Gradient elution HILIC HILIC Partitioning (Diol/Amide) Polar->HILIC Aqueous normal phase

Workflow for selecting the optimal chromatographic modality based on sterol polarity.

Section 2: Detection Challenges - Overcoming the "Invisible" Sterol

Q: My sterol derivatives lack a conjugated pi-electron system. Should I rely on ELSD, CAD, or MS for preparative and analytical detection?

A: Because most sterols lack a chromophore, traditional UV-Vis detection is virtually useless unless you perform complex chemical derivatization [Analysis of Lipids by HPLC-CAD [1.4]]. For universal detection, you must choose between evaporative aerosol detectors or mass spectrometry, understanding the physics behind each:

  • ELSD (Evaporative Light Scattering Detector): While common, ELSD relies on light scattered by dried aerosol particles. The magnitude of scattered light varies exponentially with particle size, resulting in complex sigmoidal response curves. Crucially, ELSD fails to detect particles smaller than ~50 nm, severely limiting its utility for trace sterol impurities[CAD vs ELSD: Which HPLC Detector Is Your Better Option? [1.14]].

  • CAD (Charged Aerosol Detector): CAD is fundamentally superior to ELSD for sterol quantification. Instead of scattering light, CAD transfers a positive charge (via ionized nitrogen gas) to the analyte particles. The charge is then measured by a highly sensitive electrometer[A comparison of CAD and ELSD as non-UV detection techniques [1.13]]. Because charging is independent of chemical structure and sensitive to particles as small as 10 nm, CAD provides a uniform, linear/quadratic response with a dynamic range exceeding four orders of magnitude[CAD vs ELSD: Which HPLC Detector Is Your Better Option? [1.14]]. It can achieve limits of detection (LOD) of ~1 nanogram per injection for free sterols [The quantitative analysis of lipids via hplc with a charged aerosol detector[3]].

  • LC-MS/MS: When structural elucidation or ultra-trace quantification (e.g., plasma oxysterols) is required, LC-MS/MS using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is mandatory [Oxysterols: Functions, Occurrence, and Analysis Techniques[4]].

Quantitative Comparison of Sterol Detection Modalities

Detector TypeDetection MechanismLimit of Detection (LOD)Dynamic RangeStructural Dependency
UV-Vis Light AbsorptionHigh (µg range)2–3 ordersHigh (Requires chromophore)
ELSD Light ScatteringModerate (~50 nm particles)~2 orders (Sigmoidal)High (Dependent on particle size/refractive index)
CAD Charge TransferLow (~1 ng/injection)>4 ordersLow (Uniform response for non-volatiles)
LC-MS/MS Ionization & Mass FiltrationUltra-low (pg to ng/mL)3–4 ordersHigh (Dependent on ionization efficiency)

Section 3: Troubleshooting Guide - Resolving Oxidation Artifacts

Issue: Endogenous oxysterols (e.g., 7-ketocholesterol) are being masked by the artifactual oxidation of cholesterol during sample extraction and purification.

Causality: In biological matrices, cholesterol is present in vastly higher concentrations than oxysterols. Exposure to air, light, or reactive oxygen species (ROS) during prolonged extraction induces auto-oxidation, generating artificial oxysterols that invalidate your data[Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids [1.2]].

Protocol 1: Self-Validating Extraction and Purification of Oxysterols This protocol utilizes a self-validating internal standard system to guarantee that observed oxysterols are endogenous.

  • Quenching & Internal Standardization: Immediately place 50–200 µL of plasma/tissue homogenate into ice-cold acetone (1:5, v/v). Add 50 µg Butylated hydroxytoluene (BHT) and 20 ng EDTA.

    • Causality: BHT scavenges free radicals, and EDTA chelates trace metals that catalyze Fenton-like oxidation of the massive cholesterol background [Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids[1]].

    • Self-Validation: Spike the sample with deuterated internal standards (e.g., 100 pmol of d7-4β-OHC, d7-24-OHC). Monitoring the recovery of these specific heavy isotopes allows you to calculate absolute extraction efficiency and rule out matrix suppression[Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids [1.8]].

  • Protein Precipitation: Sonicate the mixture in ice-cold water for 10 minutes, then store at -20°C overnight to ensure complete protein precipitation. Centrifuge at 600 × g for 10 minutes at 4°C. Recover and dry the organic phase under a gentle stream of nitrogen[Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids [1.8]].

  • Solid-Phase Extraction (SPE) Cleanup: Resuspend the dried lipid extract in dichloromethane and load it onto an unmodified normal-phase silica SPE column.

    • Wash Step: Wash with a mixture of n-hexane and isopropanol. Causality: This selectively elutes the massive, non-polar cholesterol background, preventing it from oxidizing on-column during subsequent LC-MS/MS analysis[Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids [1.2]].

    • Elution Step: Elute the purified oxysterols and bile acids using 4 mL of dichloromethane-methanol (1:1, v/v)[Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids [1.8]].

  • Detection: Dry the eluate under nitrogen, resuspend in 20 µL methanol, and analyze via LC-MS/MS using APCI in positive ionization mode[Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque [1.10]].

Workflow Sample Biological Sample (Plasma/Tissue) Quench Add Antioxidants (BHT + EDTA) Sample->Quench Precip Protein Precipitation (Ice-cold Acetone) Quench->Precip SPE Solid-Phase Extraction (Unmodified Silica) Precip->SPE Elute Elution (DCM:MeOH 1:1) SPE->Elute Detect LC-MS/MS or CAD Quantification Elute->Detect

Optimized sample preparation workflow to prevent artifactual cholesterol auto-oxidation.

Section 4: Troubleshooting Guide - Recovering Highly Polar Sterol Conjugates

Issue: Sulfated sterols and conjugated bile acids exhibit poor retention, peak tailing, or co-elution in the void volume when using standard Reversed-Phase (RP) C18 columns.

Causality: Highly polar sterol derivatives are too hydrophilic to partition effectively into the hydrophobic C18 stationary phase. Attempting to force retention by using 100% aqueous mobile phases often leads to stationary phase "phase collapse" (dewetting), permanently ruining peak shape.

Protocol 2: HILIC Separation of Highly Polar Sterol Conjugates

  • Column Equilibration: Install a zwitterionic or polyol-based HILIC column (e.g., PolyHYDROXYETHYL A™). Equilibrate the column with 95% Acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).

    • Causality: HILIC relies on an immobilized, water-enriched layer on the stationary phase. You must start with a highly organic mobile phase to establish and maintain this partitioning layer [HILIC Overview [1.19]].

  • Sample Diluent Matching (Critical Step): Dilute your purified sterol extract in a solvent that closely matches the initial mobile phase (e.g., >70% acetonitrile).

    • Causality: Injecting polar sterols dissolved in highly aqueous solvents will instantly disrupt the delicate HILIC partitioning layer at the head of the column, causing severe peak distortion and premature elution [HILIC – The Rising Star of Polar Chromatography [1.20]].

  • Gradient Elution: Run a gradient decreasing the organic fraction (acetonitrile) from 95% down to 50% over 20 minutes.

    • Causality: In HILIC, water is the strong eluting solvent (the exact opposite of RP-HPLC). Increasing the aqueous fraction disrupts the hydrogen bonding and dipole-dipole interactions between the polar sterol conjugates and the stationary phase, allowing for sharp, well-resolved elution[HILIC – Knowledge and References [1.17]].

References

  • National Institutes of Health (NIH) / PMC. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Available at:[Link]

  • USDA Agricultural Research Service. The quantitative analysis of lipids via hplc with a charged aerosol detector. Available at:[Link]

  • HPLC.eu. Analysis of Lipids by HPLC-CAD. Available at:[Link]

  • ACS Publications. Discovering Oxysterols in Plasma: A Window on the Metabolome. Available at:[Link]

  • DIAL@UCLouvain. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Available at:[Link]

  • PubMed. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Advances in various techniques for isolation and purification of sterols. Available at:[Link]

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Available at:[Link]

  • Taylor & Francis. HILIC – Knowledge and References. Available at:[Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at:[Link]

Sources

Optimization

Purity determination of 24-Methylidenelanost-8-en-3-ol in pharmaceutical formulations.

Subtitle: Troubleshooting Guides, Methodologies, and FAQs for Pharmaceutical Formulations Introduction Welcome to the Technical Support Center for sterol analysis. Quantifying the purity of 24-Methylidenelanost-8-en-3-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Methodologies, and FAQs for Pharmaceutical Formulations

Introduction

Welcome to the Technical Support Center for sterol analysis. Quantifying the purity of 24-Methylidenelanost-8-en-3-ol (commonly known as eburicol or 24-methylenelanosterol) in complex pharmaceutical formulations presents unique analytical challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, offering field-proven insights into the causality behind our experimental choices to ensure your workflows are robust and self-validating.

Section 1: Mechanistic Grounding – The "Why" Behind the Analysis

Eburicol is a 31-carbon tetracyclic triterpenoid and a crucial intermediate in fungal sterol biosynthesis[1]. Structurally, it is functionally related to 24,25-dihydrolanosterol, possessing an additional methylene group at position 24[2].

Why is eburicol a primary analyte of interest in drug development? It is the principal substrate for the CYP51 (sterol 14α-demethylase) enzyme[3]. When pathogenic molds, such as Aspergillus fumigatus, are treated with azole antifungals, CYP51 is inhibited. This inhibition prevents 14α-demethylation, leading to a toxic accumulation of eburicol that disrupts membrane organization and triggers fungicidal cell wall alterations[4]. Accurate purity determination of eburicol is therefore critical when evaluating the efficacy of novel antifungal formulations or extracting bioactive lipids from marine fungi[3].

Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 / ERG7 Eburicol 24-Methylidenelanost-8-en-3-ol (Eburicol) Lanosterol->Eburicol ERG6 (Sterol 24-C-methyltransferase) Ergosterol Ergosterol Eburicol->Ergosterol CYP51 (14α-demethylase) Azoles Azole Antifungals (CYP51 Inhibitors) Azoles->Eburicol Causes Accumulation

Fig 1. Ergosterol biosynthesis pathway and eburicol accumulation via azole inhibition.

Section 2: Validated Analytical Workflows

Because eburicol lacks a conjugated diene system, it exhibits poor UV absorbance, rendering standard HPLC-UV methods ineffective for precise purity determination. Instead, we rely on Evaporative Light Scattering Detection (ELSD) for universal lipid profiling[5] and Electrospray Ionization Mass Spectrometry (ESI-MS) for structural confirmation.

Standard Operating Procedure A: HPLC-ELSD for Routine Purity

Causality: ELSD is a non-discriminatory technique that detects any analyte less volatile than the mobile phase, making it the gold standard for sterol purity in liposomal formulations without the need for derivatization[6].

  • Sample Preparation: Aliquot 100 µL of the pharmaceutical formulation. Add 10 µL of d7-cholesterol (internal standard). Perform a modified Bligh/Dyer extraction using 1 mL of Chloroform:Methanol (2:1, v/v) to precipitate formulation proteins/excipients while partitioning sterols into the organic layer[7].

  • Chromatography: Inject 10 µL onto a Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm). Expert Insight: PFP phases offer superior shape selectivity over standard C18 columns, which is critical for resolving eburicol from its closely related isomer, lanosterol.

  • Mobile Phase: Gradient elution using Methanol and Water containing 0.1% Trifluoroacetic acid (TFA)[8]. Causality: TFA is highly volatile, ensuring it evaporates completely in the ELSD drift tube without causing baseline noise.

  • Detection: Set ELSD drift tube temperature to 50°C and nebulizer gas (N2) pressure to 3.5 bar.

  • Self-Validation System: Before analyzing unknown samples, inject a System Suitability Test (SST) standard containing eburicol, lanosterol, and cholesterol. The run is only valid if the chromatographic resolution (Rs) between eburicol and lanosterol is > 1.5.

Standard Operating Procedure B: HPLC-ESI-MS/MS for Impurity Profiling

Causality: While ELSD proves purity, it cannot identify unknown impurities. MS/MS provides definitive structural identification of co-eluting isobaric sterols.

  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM). Eburicol (C31H52O, exact mass 440.40 Da) is detected via its sodium adduct[M+Na]+ at m/z 463.39[2][3].

  • Self-Validation System: Calculate the Relative Response Factor (RRF) using the deuterated internal standard. This mathematically corrects for ion suppression caused by pharmaceutical lipid excipients (e.g., phosphatidylcholine) entering the MS source.

Workflow Sample Pharmaceutical Formulation (Lipid Matrix) Extraction Liquid-Liquid Extraction (Bligh/Dyer Modified) Sample->Extraction HPLC RP-HPLC Separation (PFP Column) Extraction->HPLC GCMS GC-MS Analysis (Derivatization Required) Extraction->GCMS ELSD ELSD Detection (Universal Lipid Profiling) HPLC->ELSD Routine Purity MS ESI-MS/MS Detection (Structural Confirmation) HPLC->MS Impurity ID Data Purity Determination & Peak Integration GCMS->Data ELSD->Data MS->Data

Fig 2. Analytical workflow for eburicol extraction and purity determination.

Section 3: Data Presentation

Table 1: Comparison of Analytical Techniques for Eburicol Purity

TechniqueSensitivity (LOD)Matrix InterferencePrimary Application
HPLC-UV (210 nm) Low (~5-10 µg/mL)High (Solvent absorption)Not recommended for sterols lacking conjugated dienes.
HPLC-ELSD High (~0.1-0.5 µg/mL)Low (Evaporates volatile buffers)Routine purity determination and QA/QC in liposomes[6].
HPLC-ESI-MS/MS Ultra-High (fmol range)Moderate (Ion suppression)Structural identification of trace impurities[7].
GC-MS HighHigh (Requires derivatization)Volatile sterol profiling; requires SPE cleanup for lipids.

Table 2: Self-Validating Method Parameters (HPLC-ELSD)

ParameterAcceptance CriteriaTroubleshooting Action if Failed
Resolution (Rs) > 1.5 (Eburicol vs Lanosterol)Decrease gradient slope; switch to PFP column.
Tailing Factor (Tf) < 1.5Replace column frit; check for void volume.
S/N Ratio (LOD) > 3:1Clean ELSD nebulizer; ensure LC-MS grade solvents.
Recovery (Internal Std) 90% - 110%Increase vortex time during Bligh/Dyer extraction.
Section 4: Troubleshooting Guides & FAQs

Q1: My HPLC-ELSD baseline is extremely noisy, completely masking the eburicol peak. How do I fix this? A1: ELSD noise is almost exclusively driven by mobile phase impurities or nebulizer gas contamination. First, ensure you are using strictly LC-MS grade solvents. Second, verify that your buffers are 100% volatile (e.g., ammonium acetate or TFA). Non-volatile salts (like sodium phosphate) will precipitate in the drift tube, causing massive light scattering and baseline spikes. Finally, check your nitrogen gas supply for moisture or hydrocarbon contamination.

Q2: I am observing co-elution of eburicol and lanosterol on my standard C18 column. How can I resolve them? A2: Eburicol is simply 24,25-dihydrolanosterol with an additional methylene substituent at position 24[9]. This minor hydrophobic difference is often insufficient for baseline resolution on a standard C18 phase. Switch to a Pentafluorophenyl (PFP) column. The fluorinated stationary phase provides alternative shape selectivity and π−π interactions, which are highly effective at resolving sterol isomers based on the spatial arrangement of their double bonds.

Q3: Can I use GC-MS instead of LC-MS for eburicol analysis in liposomal formulations? A3: Yes, but it requires significant sample preparation. Sterols are not naturally volatile enough for optimal GC analysis and must be derivatized into trimethylsilyl (TMS) ethers using reagents like BSTFA/TMCS. Furthermore, if your formulation contains high concentrations of phosphatidylcholine (common in liposomes), you must perform a Solid-Phase Extraction (SPE) cleanup prior to derivatization. Injecting raw phospholipids into a GC will rapidly foul the inlet liner and degrade the column.

Q4: Why is my eburicol recovery consistently low during sample extraction from the formulation matrix? A4: Eburicol is highly lipophilic, with a computed LogP of approximately 9.4[2]. If your pharmaceutical formulation contains strong surfactants (e.g., Polysorbate 80) or cyclodextrins, they may trap the sterol in the aqueous phase during a standard liquid-liquid extraction. To overcome this, increase the ratio of the non-polar extraction solvent (e.g., switch to a hexane:isopropanol mixture) and ensure rigorous mechanical vortexing. Always utilize a deuterated internal standard spiked directly into the raw formulation to accurately track and correct for extraction recovery.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Purity-Indicating HPLC Method for 24-Methylidenelanost-8-en-3-ol

This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 24-Methylidenelanost-8-en-3-ol, a critical intermediate in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 24-Methylidenelanost-8-en-3-ol, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount for safety and efficacy. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental design and acceptance criteria, grounded in internationally recognized guidelines.

The validation process detailed herein is a self-validating system, designed to rigorously assess the method's fitness for its intended purpose: the quantitative determination of 24-Methylidenelanost-8-en-3-ol and the separation of its potential process-related impurities and degradation products. Every parameter is examined in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and trustworthy analytical procedure.[1][2]

The Analytical Challenge and the Proposed Chromatographic Solution

24-Methylidenelanost-8-en-3-ol, a lanostane-type triterpenoid, presents a moderate analytical challenge due to its structural similarity to potential impurities. A robust HPLC method must be capable of resolving the main component from these closely related substances. Based on the physicochemical properties of steroidal compounds and established chromatographic principles, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[3][4]

The Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and resolution for non-polar to moderately polar compounds like 24-Methylidenelanost-8-en-3-ol.[3][5]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for a wide range of compounds. The gradient allows for the effective elution of both early- and late-eluting impurities, ensuring a comprehensive purity profile within a reasonable runtime.[3][6]

  • Detection: Ultraviolet (UV) detection is chosen due to the presence of a chromophore in the 24-Methylidenelanost-8-en-3-ol molecule. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and specificity.[7]

Optimized HPLC Method Parameters:
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a structured process designed to demonstrate its suitability. The following diagram illustrates the interconnectedness of the validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Specificity Specificity Dev->Specificity Foundation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision SystemSuitability System Suitability Specificity->SystemSuitability Linearity->Accuracy LOQ Quantitation Limit (LOQ) Linearity->LOQ Linearity->SystemSuitability Accuracy->SystemSuitability Precision->Accuracy Precision->SystemSuitability LOD Detection Limit (LOD) LOQ->LOD Robustness Robustness Robustness->SystemSuitability Validation_Parameters Validation Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness System Suitability Validation:p0->Validation:p1 Establishes Separation Validation:p1->Validation:p2 Defines Quantitation Range Validation:p2->Validation:p3 Confirms Truthfulness Validation:p3->Validation:p0 Demonstrates Consistency Validation:p4->Validation:p1 Defines Limits Validation:p5->Validation:p6 Ensures Reliability Validation:p6->Validation Daily Check

Caption: The interconnected relationship of HPLC method validation parameters.

Conclusion and Comparison with Alternatives

The validated RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 24-Methylidenelanost-8-en-3-ol. The comprehensive validation approach ensures that the method is fit for its intended purpose in a regulated environment.

Comparison with Alternative Techniques:

  • Gas Chromatography (GC): While GC can be used for the analysis of some steroidal compounds, it often requires derivatization to improve volatility and thermal stability, adding complexity and potential for analytical error. Furthermore, the high molecular weight of 24-Methylidenelanost-8-en-3-ol makes it less amenable to GC analysis without potential degradation.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for qualitative analysis and screening but lacks the quantitative precision and resolution of HPLC for purity determination.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC. However, HPLC instrumentation is more widely available and is the standard platform for pharmaceutical quality control laboratories.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • USP-NF <621> Chromatography . U.S. Pharmacopeia. [Link]

  • USP 621 Changes . Element Lab Solutions. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]

  • Quantitative Determination of Lanostane Triterpenes in Fomes officinalis and their Fragmentation Study by HPLC-ESI . ResearchGate. [Link]

  • Quantitative Determination of Lanostane Triterpenes in Fomes Officinalis and Their Fragmentation Study by HPLC-ESI . PubMed. [Link]

  • Quality Guidelines . ICH. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • An HPLC method to evaluate purity of a steroidal drug, loteprednol etabonate . PubMed. [Link]

  • Lanostane Triterpenoids from the Mushroom Naematoloma fasciculare . ACS Publications. [Link]

  • HPLC Method Development and Validation for Residue Analysis of Steroid . International Journal of Pharmaceutical Erudition. [Link]

  • Lanostane Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities . MDPI. [Link]

  • An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient . ACS Omega. [Link]

  • HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient . Semantic Scholar. [Link]

  • Development and validation of a method for the purity determination of (3beta,20R)-4,4-dimethylcholesta-8,14,24-trien-3-ol(FF-MAS) in pharmaceutical products containing recombinant human albumin . PubMed. [Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns . Agilent. [Link]

  • HPLC SEPARATION GUIDE . SMT. [Link]

  • Peak purity analysis in HPLC and CE using diode-array technology Application . Semantic Scholar. [Link]

  • Purity, Assay, and Impurity Profiling of Single-Stranded Oligonucleotides Using Agilent Oligo Analysis Accelerator for OpenLab CDS . Agilent. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 24-Methylidenelanost-8-en-3-ol from other Lanosterol Derivatives by Mass Spectrometry

In the intricate world of sterol analysis, the ability to distinguish between closely related isomers is paramount for researchers in drug development and various scientific fields. This guide provides an in-depth, techn...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of sterol analysis, the ability to distinguish between closely related isomers is paramount for researchers in drug development and various scientific fields. This guide provides an in-depth, technical comparison of 24-Methylidenelanost-8-en-3-ol and other lanosterol derivatives, with a focus on leveraging the power of mass spectrometry for their unambiguous identification. We will explore the underlying principles of mass spectrometric differentiation, present supporting experimental data, and provide detailed protocols to empower your research.

The structural similarities among lanosterol and its derivatives present a significant analytical challenge.[1] These compounds often co-elute in chromatographic separations and exhibit similar physicochemical properties, making their individual characterization difficult. Mass spectrometry, particularly when coupled with gas or liquid chromatography, has emerged as a superior technique due to its high sensitivity and specificity.[2][3][4] Tandem mass spectrometry (MS/MS) further enhances this capability by providing detailed structural information through fragmentation analysis, which is crucial for distinguishing between isomers.[1][3]

This guide will specifically address the mass spectrometric characteristics of 24-Methylidenelanost-8-en-3-ol, a key lanosterol derivative, and contrast them with its close structural relatives. Understanding these differences is critical for accurately identifying and quantifying these compounds in complex biological matrices.

The Power of Fragmentation: A Comparative Analysis

The key to distinguishing sterol isomers via mass spectrometry lies in their unique fragmentation patterns upon ionization.[5] Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common ionization techniques employed for sterol analysis.[3]

Electron Ionization (EI) Mass Spectrometry:

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is particularly useful for generating a fingerprint-like mass spectrum that is highly characteristic of a specific compound. When coupled with Gas Chromatography (GC-MS), EI is a powerful tool for sterol analysis.[6][7]

For lanosterol derivatives, EI-MS spectra typically show a molecular ion peak (M+), although often of low intensity, along with a series of fragment ions resulting from cleavages of the steroid nucleus and the side chain. The fragmentation pattern is highly dependent on the location of double bonds and substituent groups.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS):

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or adducts with minimal fragmentation.[3] This is advantageous for determining the molecular weight of the analyte. To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID), generating a product ion spectrum that reveals structural details.[3][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of sterols in complex biological samples.[8][9]

Distinguishing 24-Methylidenelanost-8-en-3-ol: A Head-to-Head Comparison

The structural difference between 24-Methylidenelanost-8-en-3-ol and its parent compound, lanosterol, lies in the side chain. 24-Methylidenelanost-8-en-3-ol possesses a double bond at the C-24 position, which significantly influences its fragmentation behavior in the mass spectrometer.

CompoundKey Structural FeatureExpected Diagnostic Fragment Ions (EI-MS)Expected Diagnostic Fragment Ions (ESI-MS/MS)
Lanosterol Saturated side chain at C-24Fragments resulting from cleavage of the side chain and steroid nucleus.[10][11]Precursor ion [M+H]+ at m/z 427. Product ions resulting from water loss ([M+H-H2O]+ at m/z 409) and subsequent fragmentation of the steroid core.[5][12]
24-Methylidenelanost-8-en-3-ol Double bond at C-24 in the side chainA characteristic fragment resulting from McLafferty rearrangement involving the C-24 double bond.A unique product ion spectrum resulting from fragmentation of the unsaturated side chain, differing from that of lanosterol.

This table summarizes the expected key differences in the mass spectra of lanosterol and 24-Methylidenelanost-8-en-3-ol. The presence of the C-24 double bond in 24-Methylidenelanost-8-en-3-ol is the primary driver of its unique fragmentation pattern.

Experimental Workflow for a Self-Validating Protocol

To ensure the trustworthiness and reproducibility of your results, a self-validating experimental protocol is essential. The following workflow outlines the key steps for the analysis of 24-Methylidenelanost-8-en-3-ol and other lanosterol derivatives.

Caption: A generalized experimental workflow for the mass spectrometric analysis of lanosterol derivatives.

Step-by-Step Methodology

1. Sample Preparation:

The initial and most critical step is the efficient extraction and isolation of the sterol fraction from the sample matrix.[6]

  • Saponification: To hydrolyze sterol esters and release free sterols, a saponification step using an ethanolic potassium hydroxide solution is typically employed.[13][14]

  • Liquid-Liquid Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction with a non-polar solvent such as n-hexane or toluene to isolate the sterol-containing lipid fraction.[13][15]

  • Derivatization (for GC-MS): For GC-MS analysis, sterols are often derivatized to increase their volatility and thermal stability.[4] Silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), is a common derivatization method.[13][16]

2. Chromatographic Separation:

Chromatography is essential for separating the complex mixture of sterols prior to mass spectrometric analysis.[2]

  • Gas Chromatography (GC): GC provides excellent resolution for separating sterol isomers, especially when using long capillary columns.[4][17] The choice of the stationary phase is critical for achieving optimal separation.

  • Liquid Chromatography (LC): Reversed-phase HPLC is commonly used for the separation of sterols.[9][18] The mobile phase composition is optimized to achieve good separation of the compounds of interest.

3. Mass Spectrometry:

  • Ionization: As discussed, either EI (for GC-MS) or ESI/APCI (for LC-MS) can be used.[3][4]

  • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation and isomer differentiation, MS/MS is performed. This involves isolating the precursor ion and subjecting it to CID to generate a product ion spectrum.[3] Multiple reaction monitoring (MRM) can be used for targeted quantification of specific sterols.[4][14]

Visualizing Fragmentation Pathways

The following diagrams illustrate the generalized fragmentation pathways for a generic lanosterol derivative, highlighting the key bond cleavages that lead to diagnostic fragment ions.

Fragmentation_Pathway Steroid_Nucleus Steroid Nucleus Fragment_1 Fragment 1 (Steroid Core) Steroid_Nucleus->Fragment_1 Ring Cleavages Side_Chain Side Chain Fragment_2 Fragment 2 (Side Chain) Side_Chain->Fragment_2 Side Chain Cleavage

Caption: Generalized fragmentation of a lanosterol derivative.

McLafferty_Rearrangement Unsaturated_Side_Chain Unsaturated Side Chain (e.g., 24-Methylidene) McLafferty_Fragment Characteristic McLafferty Fragment Unsaturated_Side_Chain->McLafferty_Fragment McLafferty Rearrangement

Caption: Specific fragmentation of an unsaturated side chain.

Conclusion

The differentiation of 24-Methylidenelanost-8-en-3-ol from other lanosterol derivatives is a challenging yet achievable analytical task. By leveraging the power of mass spectrometry, particularly tandem mass spectrometry, researchers can exploit the unique fragmentation patterns arising from subtle structural differences. A well-designed experimental protocol, incorporating efficient sample preparation, high-resolution chromatographic separation, and optimized mass spectrometric conditions, is crucial for obtaining reliable and reproducible results. This guide provides the foundational knowledge and practical steps to confidently identify and distinguish these important sterol isomers in your research endeavors.

References

  • AOCS. (2019). Gas Chromatographic Analysis of Plant Sterols. Retrieved from [Link]

  • Lembcke, J., et al. (2012). Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors. Clinical Chemistry, 58(11), 1558-1567. Retrieved from [Link]

  • Schröder, M., et al. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Analytical and Bioanalytical Chemistry, 413(28), 7097-7108. Retrieved from [Link]

  • Jenner, A. M., & Brown, S. H. J. (2017). Sterol Analysis by Quantitative Mass Spectrometry. Methods in Molecular Biology, 1583, 221-239. Retrieved from [Link]

  • Feng, M., et al. (2019). Major MS/MS fragments of lanosterol, T-MAS, zymosterol and ergosterol and proposed CID fragmentation pathways. ResearchGate. Retrieved from [Link]

  • Teng, Y. C., et al. (2026). Phytosterols in human serum as measured using a liquid chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Saiman, M. Z., et al. (2022). Analysis method of phytosterol constituents from vegetable to facilitate product development. Food Research, 6(6), 333-339. Retrieved from [Link]

  • Al-Ghafari, A., et al. (2021). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 26(5), 1435. Retrieved from [Link]

  • Al-Ghafari, A., & Wabaidur, S. M. (2017). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. Journal of Agricultural and Food Chemistry, 65(44), 9547-9561. Retrieved from [Link]

  • Nguyen, T. T. T., & Vu, N. T. (2020). Determination of Phytosterols in vegetable oils by GC-MS method. Vietnam Journal of Food Control, 3(1), 5-10. Retrieved from [Link]

  • Liebisch, G., et al. (2012). Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. Clinical Chemistry, 58(11), 1558-1567. Retrieved from [Link]

  • NIST. (n.d.). Lanosterol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lanosterol. PubChem. Retrieved from [Link]

  • Lipotype. (n.d.). Lanosterol. Retrieved from [Link]

  • NIST. (n.d.). Lanosterol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Shaik, J. S., et al. (2020). Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis. Metabolites, 10(11), 452. Retrieved from [Link]

  • Kaneshiro, E. S., et al. (1999). Chemical synthesis of authentic 24Z-and 24Eethylidenelanost-8-en-3-ol. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). (3.beta.,24r,s)-24-methyl-24-thianialanost-8-en-3-ol iodide. Retrieved from [Link]

  • Giera, M., et al. (2008). Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. Rapid Communications in Mass Spectrometry, 22(19), 3022-3028. Retrieved from [Link]

  • Trösken, E. R., et al. (2004). Quantitation of Lanosterol and Its Major Metabolite FF-MAS in an Inhibition Assay of CYP51 by Azoles with Atmospheric Pressure P. Journal of the American Society for Mass Spectrometry, 15(8), 1154-1161. Retrieved from [Link]

  • Isengard, H. D., & Jäsch, S. (2019). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Foods, 8(12), 652. Retrieved from [Link]

  • Zhao, L., et al. (2018). Synthesis, Evaluation, and Structure–Activity Relationship Study of Lanosterol Derivatives To Reverse Mutant-Crystallin-Induced Protein Aggregation. Journal of Medicinal Chemistry, 61(18), 8196-8211. Retrieved from [Link]

  • Rizzarelli, P., & Rapisarda, M. (2023). Product ions and structures of (A) lanosterol and (B) IS (reprinted...). ResearchGate. Retrieved from [Link]

  • Trösken, E. R., et al. (2004). Quantitation of lanosterol and its major metabolite FF-MAS in an inhibition assay of CYP51 by azoles with atmospheric pressure photoionization based LC-MS/MS. Journal of the American Society for Mass Spectrometry, 15(8), 1154-1161. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lanosta-8,24-dien-3-ol. PubChem. Retrieved from [Link]

Sources

Validation

Confirming the structure of biosynthetic 24-Methylidenelanost-8-en-3-ol using NMR.

As a Senior Application Scientist specializing in analytical chemistry and structural biology, I frequently encounter the challenge of unambiguously identifying trace biosynthetic intermediates. One such critical molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry and structural biology, I frequently encounter the challenge of unambiguously identifying trace biosynthetic intermediates. One such critical molecule is 24-Methylidenelanost-8-en-3-ol , commonly known as eburicol or 24-methylenelanosterol.

Eburicol is a tetracyclic triterpenoid and a vital intermediate in the fungal ergosterol biosynthesis pathway. It is generated from lanosterol via the enzyme sterol C24-methyltransferase (Erg6) and serves as the direct substrate for sterol 14α-demethylase (CYP51) [1]. In drug development, monitoring eburicol accumulation is a definitive biomarker for the fungicidal efficacy of azole antifungals against pathogens like Aspergillus fumigatus[1].

This guide objectively compares the analytical modalities used to confirm eburicol's structure, detailing why advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, and provides a self-validating experimental workflow for its elucidation.

Modality Comparison: NMR vs. Mass Spectrometry vs. X-Ray

When confirming the structure of a sterol intermediate, researchers must balance throughput, sample availability, and structural resolution. Table 1 outlines how advanced NMR compares to alternative techniques.

Table 1: Comparison of Analytical Modalities for Sterol Elucidation

Analytical ModalityStructural ResolutionSample RequirementStereochemical ConfirmationThroughputBest Use Case
1D/2D NMR (The Standard) Highest (Maps exact atomic connectivity)Moderate (10 µg – 5 mg)Excellent (via NOESY/ROESY)Low to MediumDe novo structural confirmation of novel or closely related isomeric sterols.
GC-MS / LC-MS Moderate (Mass & fragmentation profiling)Lowest (Picograms)Poor (Struggles with diastereomers)HighHigh-throughput screening and quantification of known sterol profiles.
X-Ray Crystallography Absolute (3D spatial coordinates)High (Requires a pure, stable crystal)AbsoluteVery LowConfirming absolute configuration when crystallization is physically possible.

The "Product" Advantage: Why 2D NMR Wins While GC-MS can easily identify eburicol's molecular ion (m/z 440 [M]+) and characteristic fragmentations (e.g., m/z 425 [M-CH3]+) [2], it cannot definitively prove the exact location of the fully substituted C8-C9 double bond, nor can it easily distinguish between the 24-methylidene group of eburicol and the 24-ethylidene group of isomers like pneumocysterol [3]. 2D NMR bridges this gap by mapping the exact carbon-hydrogen framework.

Biosynthetic Context & Logical Relationships

To understand the analytical target, we must first map its origin. Eburicol is synthesized via the methylation of lanosterol, a process that adds the diagnostic exocyclic double bond at C-24.

Biosynthetic_Pathway Lanosterol Lanosterol (Precursor Sterol) Erg6 Erg6 (C24-Methyltransferase) Lanosterol->Erg6 Eburicol 24-Methylidenelanost-8-en-3-ol (Eburicol) Erg6->Eburicol C24 Methylation CYP51 CYP51 (14α-Demethylase) Eburicol->CYP51 Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol Demethylation & Processing

Fungal ergosterol biosynthesis pathway highlighting eburicol.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the protocol below integrates biological extraction with high-field NMR acquisition. Every step is designed to preserve the structural integrity of the sterol while maximizing signal-to-noise ratio.

Protocol: Isolation and NMR Acquisition
  • Fungal Cultivation & Saponification: Cultivate the fungal strain in liquid medium. Harvest and lyophilize the biomass. Subject the biomass to alkaline saponification (10% KOH in methanol at 80°C for 2 hours) to cleave steryl esters. Extract the non-saponifiable lipid fraction using n-hexane.

  • RP-HPLC Purification: Resuspend the dried extract in methanol. Inject onto a preparative Reverse-Phase C18 HPLC column. Elute isocratically with 100% methanol. Monitor UV absorbance at 205 nm. Collect the fraction corresponding to the eburicol standard.

  • NMR Sample Preparation: Dry the purified eburicol fraction under a gentle stream of N2 gas to remove all protonated solvents. Dissolve 1–5 mg of the residue in 600 µL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • NMR Acquisition: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe). Acquire 1D 1H, 1D 13C, 2D 1H-13C HSQC, 2D 1H-13C HMBC, and 2D 1H-1H NOESY spectra at 298 K [4].

NMR_Workflow Extract 1. Saponification & Extraction HPLC 2. RP-HPLC Purification Extract->HPLC Prep 3. Dissolution in CDCl3 HPLC->Prep Acquire 4. 600 MHz CryoProbe NMR Acquisition Prep->Acquire Solve 5. 2D NMR Structural Elucidation Acquire->Solve

Step-by-step workflow for the isolation and NMR elucidation of eburicol.
Expertise & Experience: The Causality Behind the Protocol
  • Why Saponification? Sterols in fungal membranes often exist as steryl esters. Cleaving the ester bond ensures the total eburicol pool is recovered, preventing the sample from splitting into multiple esterified chromatographic peaks.

  • Why CDCl3? Sterols are highly lipophilic; CDCl3 prevents line broadening caused by aggregation. More importantly, substituent-induced chemical shifts (SCS) of sterols are highly sensitive to solvent hydrogen-bonding. Using CDCl3 ensures the data can be directly validated against historical sterol reference libraries [5].

  • Why a 600 MHz CryoProbe? Biosynthetic intermediates are frequently isolated in trace amounts (low micrograms). A CryoProbe lowers the operating temperature of the RF coils to ~20 K, drastically reducing thermal noise. This provides a 3- to 4-fold increase in signal-to-noise ratio, enabling the acquisition of insensitive 13C and HMBC spectra in hours rather than days [4].

Quantitative Data & Structural Validation

The structural confirmation of eburicol relies on identifying specific diagnostic resonances. The 1H NMR spectrum will show the terminal methylidene protons, but 2D HMBC is required to prove they are attached to C-24 by revealing long-range heteronuclear couplings (2J, 3J) to C-23 and C-25 [6]. Furthermore, NOESY confirms the 3β-stereochemistry of the hydroxyl group by showing spatial proximity (Nuclear Overhauser Effect) between the H-3α proton and the α-face protons of the sterol rings [3].

Table 2: Key Diagnostic NMR Chemical Shifts for Eburicol (in CDCl3) [2]

Position1H NMR (δ, ppm)Multiplicity (J in Hz)13C NMR (δ, ppm)Structural Significance
C-3 3.24dd (4.7, 11.5)79.0Confirms the 3β-hydroxyl group orientation.
C-8 --~134.4Fully substituted alkene carbon (sterol core).
C-9 --~134.2Fully substituted alkene carbon (sterol core).
C-24 --~156.9Quaternary carbon of the exocyclic double bond.
C-28 4.67, 4.72d (1.2), br s~105.9Terminal methylidene protons; highly diagnostic for eburicol.
C-21 0.93d (6.4)18.7Side-chain methyl group.

(Note: Chemical shifts may vary slightly (±0.01 ppm) depending on exact sample concentration and temperature calibration).

Conclusion

While mass spectrometry offers high-throughput screening capabilities, the unambiguous structural elucidation of 24-Methylidenelanost-8-en-3-ol (eburicol) necessitates the atomic-level resolution provided by 2D NMR. By utilizing a high-field CryoProbe system and a rigorous CDCl3-based sample preparation protocol, researchers can confidently map the defining C24-methylidene group and the fully substituted C8-C9 double bond, ensuring absolute certainty in biosynthetic and pharmacological assays.

References

  • Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC Source: nih.gov URL:[Link]

  • Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol - PMC Source: nih.gov URL:[Link]

  • Sterols of Saccharomyces cerevisiae erg6 Knockout Mutant Expressing the Pneumocystis carinii S-Adenosylmethionine:Sterol C-24 Methyltransferase (SAM:SMT) - PMC Source: nih.gov URL:[Link]

  • Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed Source: nih.gov URL:[Link]

  • Pneumocysterol [(24Z)-ethylidenelanost-8-en-3β-ol], a rare sterol detected in the opportunistic pathogen Pneumocystis carinii hominis - PNAS Source: pnas.org URL:[Link]

  • Structure Elucidation and Biosynthesis of Nannosterols A and B, Myxobacterial Sterols from Nannocystis sp. MNa10993 - PMC Source: nih.gov URL:[Link]

Sources

Comparative

Cross-validation of GC-MS and HPLC methods for sterol quantification.

Introduction: The Analytical Imperative Sterols—encompassing mammalian cholesterol and plant-derived phytosterols (e.g., β-sitosterol, campesterol, stigmasterol)—are critical biomarkers in cardiovascular research, lipido...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

Sterols—encompassing mammalian cholesterol and plant-derived phytosterols (e.g., β-sitosterol, campesterol, stigmasterol)—are critical biomarkers in cardiovascular research, lipidomics, and drug development. Accurate quantification in complex biological matrices (serum, tissue, food) is challenging due to their structural similarities (sharing a tetracyclic cyclopenta[a]phenanthrene ring) and trace-level concentrations.

While enzymatic assays are common in clinical settings, they lack structural specificity and cannot differentiate between cholesterol and its precursors or phytosterols ()[1]. Therefore, chromatographic separation is mandatory. This guide provides an in-depth cross-validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC/LC-MS), detailing the causality behind experimental choices to establish a self-validating analytical system.

Mechanistic Grounding: GC-MS vs. HPLC

The decision to employ GC-MS versus HPLC hinges on the physicochemical properties of sterols.

  • GC-MS (The Gold Standard for Resolution): Causality: Sterols possess a polar 3β-hydroxyl group, which causes peak tailing and thermal degradation at the high temperatures required for GC volatilization. To circumvent this, sterols must be derivatized into trimethylsilyl (TMS) ethers. This chemical modification eliminates hydrogen bonding, drastically increasing volatility and thermal stability ()[2].

  • HPLC and LC-MS/MS (The High-Throughput Alternative): Causality: HPLC eliminates the need for derivatization and high-temperature volatilization, preserving the native state of labile sterols. When coupled with tandem mass spectrometry (LC-MS/MS), Atmospheric Pressure Chemical Ionization (APCI) is strictly preferred over Electrospray Ionization (ESI). Because sterols are highly lipophilic and lack easily ionizable basic/acidic functional groups, APCI's gas-phase ion-molecule reactions efficiently generate [M+H-H2O]+ ions ()[2].

G Start Sterol Extract (Native Form) Split Chromatographic Pathway Selection Start->Split GCMS GC-MS Pathway Split->GCMS Requires Volatility HPLC HPLC / LC-MS Pathway Split->HPLC Preserves Native State Deriv TMS Derivatization (BSTFA + TMCS) GCMS->Deriv GC_Detect EI-MS Detection (High Resolution) Deriv->GC_Detect CrossVal Orthogonal Cross-Validation & Data Synthesis GC_Detect->CrossVal NoDeriv Direct Injection (No Derivatization) HPLC->NoDeriv LC_Detect APCI-MS/MS or UV (High Throughput) NoDeriv->LC_Detect LC_Detect->CrossVal

Decision matrix and workflow for sterol analysis using GC-MS vs. HPLC pathways.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, both methods must process identical aliquots of a homogenized sample. The following protocols establish a self-validating loop where the orthogonal mechanisms of GC (gas-phase partitioning) and HPLC (liquid-phase partitioning) act as mutual quality controls.

Phase 1: Universal Sample Preparation (Saponification & Extraction)

Sterols exist in both free and esterified forms. Alkaline saponification cleaves ester bonds to yield total free sterols, ensuring accurate absolute quantification.

  • Spiking: Aliquot 100 mg of homogenized sample into a glass tube. Spike with an internal standard (IS) such as 5α-cholestane (for GC-MS) or epicoprostanol (for HPLC) to correct for downstream extraction losses.

  • Saponification: Add 2 mL of 1 M KOH in 95% ethanol. Incubate at 80°C for 60 minutes. Mechanism: The strong base hydrolyzes steryl esters into free sterols and fatty acid salts (soaps).

  • Extraction: Add 2 mL of LC-MS grade water and 3 mL of n-hexane. Vortex vigorously for 2 minutes. Mechanism: Hexane selectively partitions the non-polar sterols away from the polar aqueous phase containing soaps and hydrophilic matrix components.

  • Phase Separation: Centrifuge at 3000 × g for 10 minutes. Transfer the upper hexane layer to a clean glass vial. Repeat the extraction twice and pool the hexane layers.

  • Evaporation: Dry the pooled hexane extract under a gentle stream of nitrogen gas at 40°C.

Protocol A Sample + Internal Standard B Alkaline Saponification (KOH/EtOH, 80°C) A->B C Liquid-Liquid Extraction (n-Hexane/Water) B->C D Centrifugation & Phase Separation C->D E N2 Evaporation (Dry Extract) D->E

Universal step-by-step sample preparation protocol for sterol extraction.

Phase 2A: GC-MS Derivatization and Analysis
  • Derivatization: Reconstitute the dried extract in 100 μL of anhydrous pyridine. Add 100 μL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • Instrumental Setup: Inject 1 μL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25μm).

  • Temperature Program: Initial temperature 250°C (hold 1 min), ramp at 10°C/min to 300°C (hold 15 min).

  • Detection: Electron Impact (EI) ionization at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode (e.g., m/z 368 for cholesterol-TMS, m/z 357 for 5α-cholestane) ()[1].

Phase 2B: HPLC / LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 200 μL of Methanol:Acetonitrile (1:1, v/v).

  • Instrumental Setup: Inject 5 μL onto a reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.7 μm particles) maintained at 40°C.

  • Mobile Phase: Isocratic elution using Methanol/Acetonitrile/Water (e.g., 80:15:5) at a flow rate of 0.4 mL/min.

  • Detection: APCI in positive ion mode. Monitor transitions via Multiple Reaction Monitoring (MRM) (e.g., m/z 369.3 → 161.1 for cholesterol [M+H-H2O]+) ()[3].

Cross-Validation Data & Performance Metrics

When cross-validating these methods, researchers must evaluate linearity, sensitivity (LOD/LOQ), and recovery. The table below synthesizes typical validation parameters derived from comparative studies of cholesterol and phytosterol quantification.

Analytical ParameterGC-MS (EI, Derivatized)HPLC-UV / DADLC-MS/MS (APCI)
Limit of Detection (LOD) 0.01 – 0.20 μg/mL1.00 – 5.00 μg/mL0.002 – 0.05 μg/mL
Limit of Quantification (LOQ) 0.05 – 0.60 μg/mL2.50 – 10.0 μg/mL0.01 – 0.10 μg/mL
Linearity (R²) > 0.998> 0.995> 0.999
Average Recovery 96.5% – 99.2%93.0% – 95.5%97.0% – 102.0%
Analysis Time per Run 20 – 35 minutes15 – 25 minutes4 – 10 minutes
Matrix Interference Very Low (High Resolution)Moderate (Co-elution risk)Low (MRM Selectivity)
Data Interpretation and Causality
  • Sensitivity Discrepancy: GC-MS consistently outperforms standard HPLC-UV in sensitivity (LOD of ~0.19 μg/mL vs ~1.49 μg/mL) ()[4]. However, when HPLC is coupled with tandem mass spectrometry (LC-MS/MS), the sensitivity surpasses GC-MS, reaching the low ng/mL range.

  • Recovery Rates: HPLC sometimes exhibits slightly lower recovery rates (~93%) compared to GC-MS (~97%). This is often due to the high lipophilicity of sterols causing them to precipitate or adsorb onto the stationary phase in highly aqueous mobile phases, whereas the gas-phase partitioning in GC avoids this liquid-phase solubility issue.

  • Throughput: LC-MS/MS provides a significant advantage in throughput (4-10 minute run times) by eliminating the 30-minute derivatization step and the long column cooling times required between GC runs ()[3].

Conclusion

For laboratories establishing a sterol quantification pipeline, GC-MS remains the universally accepted gold standard due to its unmatched chromatographic resolution of structurally identical isomers and extensive EI spectral libraries. However, cross-validation with LC-MS/MS (using APCI) is highly recommended for high-throughput clinical environments. By running identical sample extracts through both the gas-phase and liquid-phase pathways, researchers create a self-validating system that guarantees absolute scientific integrity in lipidomic profiling.

References

1.[4] Title: Comparison Between HPLC-PAD and GC-MS Methods for the Quantification of Cholesterol in Meat Source: Food Analytical Methods (Springer) URL: [Link]

2.[1] Title: The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography Source: Biochimie (PMC) URL: [Link]

3.[2] Title: Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples Source: Journal of Agricultural and Food Chemistry (ACS) URL: [Link]

4.[3] Title: Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography B (PMC) URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Methylidenelanost-8-en-3-ol
Reactant of Route 2
24-Methylidenelanost-8-en-3-ol
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